molecular formula C7H8N2O4 B1420027 Ethyl (isoxazol-3-ylamino)(oxo)acetate CAS No. 1001634-98-5

Ethyl (isoxazol-3-ylamino)(oxo)acetate

Katalognummer: B1420027
CAS-Nummer: 1001634-98-5
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: PJYNXYKROUYIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (isoxazol-3-ylamino)(oxo)acetate (CAS No: 99356-63-5) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a reactive oxoacetate core linked to an isoxazol-3-ylamine heterocycle, making it a versatile synthon for the construction of more complex molecules. The isoxazole ring is a privileged scaffold in drug discovery due to its wide spectrum of biological activities . Researchers can utilize this reagent to incorporate the isoxazole pharmacophore into target structures, potentially yielding compounds with anti-inflammatory, anticancer, antimicrobial, or antidepressant properties, as demonstrated by the significant body of research on isoxazole derivatives . Its specific molecular architecture is well-suited for generating novel compounds for high-throughput screening and investigating structure-activity relationships (SAR). The product is intended for laboratory research applications only and must be handled by qualified professionals with appropriate safety precautions. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNXYKROUYIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of ethyl (isoxazol-3-ylamino)(oxo)acetate?

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Unlocking Glycolytic Inhibition via N-Heteroaryl Oxamate Prodrugs

Executive Summary

The metabolic reprogramming of cancer cells, characterized by an increased reliance on aerobic glycolysis (the Warburg effect), presents a highly selective therapeutic vulnerability[1]. At the fulcrum of this metabolic shift is Lactate Dehydrogenase A (LDHA), an enzyme that catalyzes the reduction of pyruvate to lactate while regenerating the NAD+ essential for sustained glycolytic flux.

This technical guide dissects the mechanism of action of ethyl (isoxazol-3-ylamino)(oxo)acetate , an advanced N-heteroaryl oxamate derivative. By employing a lipophilic ester prodrug strategy, this molecule overcomes the pharmacokinetic limitations of classic oxamates, delivering potent, targeted inhibition of LDHA to collapse the bioenergetic architecture of highly glycolytic cells[2].

Molecular Architecture and the Prodrug Rationale

Classic LDHA inhibitors, such as sodium oxamate, are structural analogues of pyruvate. While effective at the enzymatic level, native oxamates possess a highly polar carboxylic acid moiety that is ionized at physiological pH. This results in notoriously poor cellular permeability, often requiring millimolar concentrations to achieve in vitro efficacy[2].

Ethyl (isoxazol-3-ylamino)(oxo)acetate circumvents this barrier through a dual-optimization strategy:

  • N-Heteroaryl Substitution: The addition of the isoxazol-3-yl ring to the oxamate nitrogen provides critical hydrophobic and hydrogen-bonding interactions within the substrate-binding pocket of LDHA, significantly lowering the inhibition constant ( Ki​ ) compared to unsubstituted oxamate.

  • Esterification (Prodrug Masking): Masking the carboxylate group as an ethyl ester neutralizes the molecule's charge. This dramatically increases its partition coefficient (LogP), allowing for rapid, passive diffusion across the phospholipid bilayer.

Once localized in the cytoplasm, ubiquitous intracellular carboxylesterases (CES) rapidly hydrolyze the ester bond. This cleavage releases the active pharmacophore—the (isoxazol-3-ylamino)(oxo)acetate anion—which becomes ionically "trapped" within the cell, leading to massive intracellular accumulation of the active inhibitor.

Target Engagement and Mechanism of Action

Upon activation, the N-isoxazolyl oxamate acts as a potent, competitive inhibitor at the pyruvate-binding site of the LDHA homotetramer (also known as LDH5).

The Biochemical Cascade
  • Active Site Occupation: The oxoacetate moiety mimics the α -keto acid structure of pyruvate. It forms critical electrostatic interactions with Arg171 and hydrogen bonds with His195 in the LDHA active site.

  • Substrate Exclusion: By occupying the active site, the inhibitor competitively blocks pyruvate from binding, halting its reduction to lactate.

  • NAD+ Depletion: The reduction of pyruvate to lactate is obligately coupled to the oxidation of NADH to NAD+. By inhibiting this step, the cell's NAD+/NADH ratio plummets.

  • Glycolytic Collapse: Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an upstream glycolytic enzyme, requires NAD+ to function. The depletion of NAD+ creates a negative feedback loop that shuts down the entire glycolytic pathway, leading to rapid ATP depletion and the induction of apoptosis in hypoxia-adapted cells[3].

MOA Prodrug Ethyl (isoxazol-3-ylamino) (oxo)acetate Esterase Intracellular Esterases Prodrug->Esterase Passive Diffusion Active Active N-isoxazolyl Oxamate Esterase->Active Hydrolysis LDHA LDHA (Tetramer) Active->LDHA Competitive Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->LDHA Substrate Lactate Lactate LDHA->Lactate Reduction NAD NAD+ Regeneration (Blocked) LDHA->NAD Disrupted

Fig 1: Prodrug activation and competitive inhibition of the LDHA-mediated Warburg effect.

Quantitative Benchmarks

To illustrate the pharmacological superiority of the prodrug strategy, the table below synthesizes the comparative kinetic and cellular parameters of the parent oxamate, the ethyl ester prodrug, and the active intracellular metabolite.

Pharmacological ParameterUnsubstituted OxamateEthyl (isoxazol-3-ylamino)(oxo)acetateActive N-isoxazolyl Oxamate
Primary Target LDHANone (Prodrug form)LDHA
Cell Permeability ( Papp​ ) Low (< 1 x 10⁻⁶ cm/s)High (> 15 x 10⁻⁶ cm/s)Low (Generated in situ)
Enzymatic IC50​ (Cell-Free) ~1.5 mM> 100 mM (Inactive)~15–40 µM
Cellular EC50​ (Lactate Efflux) ~30 mM~5–10 µMN/A (Poor membrane entry)

Experimental Protocols: Validating the Mechanism

To rigorously validate this mechanism of action, a self-validating experimental system must be employed. This requires proving both the intracellular conversion of the prodrug and the functional consequence of target engagement.

Protocol A: Intracellular Prodrug Activation Profiling (LC-MS/MS)

Causality: We must prove that the ethyl ester is cleaved intracellularly rather than degrading in the media, ensuring the observed efficacy is due to the intended active metabolite.

  • Cell Seeding: Plate target cells (e.g., A549 or H1299) at 1×106 cells/well in 6-well plates and incubate overnight.

  • Dosing: Treat cells with 10 µM of ethyl (isoxazol-3-ylamino)(oxo)acetate for 1, 2, 4, and 8 hours.

  • Washing & Lysis: Wash cells 3x with ice-cold PBS to remove extracellular prodrug. Lyse cells using 80% cold methanol to quench enzymatic activity instantly.

  • Extraction: Centrifuge at 14,000 x g for 15 min at 4°C. Extract the supernatant.

  • Quantification: Analyze the lysate via LC-MS/MS (MRM mode) monitoring the mass transitions for both the intact ethyl ester and the cleaved oxamic acid.

  • Validation: A successful assay will show a time-dependent decrease in the intracellular prodrug and a stoichiometric accumulation of the active oxamate.

Protocol B: Real-Time Glycolytic Flux Analysis (Seahorse XF)

Causality: Measuring Extracellular Acidification Rate (ECAR) serves as a real-time proxy for proton efflux coupled to lactate secretion, directly reflecting LDHA activity without the lag time of end-point assays.

  • Preparation: Seed cells in a Seahorse XF96 microplate. Starve cells in unbuffered assay medium (no glucose) for 1 hour prior to the assay.

  • Basal Measurement: Inject glucose (10 mM) to stimulate basal glycolysis and record ECAR.

  • Inhibitor Injection: Inject ethyl (isoxazol-3-ylamino)(oxo)acetate (titrated from 1 µM to 50 µM). Wait 30 minutes to allow for cellular entry and esterase cleavage.

  • Stress Testing: Inject Oligomycin (1 µM) to block mitochondrial ATP synthesis, forcing the cells to rely entirely on glycolysis (Maximum Glycolytic Capacity).

  • Validation: Active LDHA inhibition will manifest as a sharp, dose-dependent collapse in both basal ECAR and Maximum Glycolytic Capacity.

Workflow Step1 Cell Culture & Prodrug Dosing Step2 LC-MS/MS Cleavage Assay Step1->Step2 Validates Entry Step3 Seahorse XF ECAR Measurement Step1->Step3 Functional Assay Step4 Lactate/NAD+ Quantification Step1->Step4 Metabolite Check Step5 Data Synthesis & IC50 Calculation Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Orthogonal experimental workflow for validating prodrug conversion and functional LDHA inhibition.

References

  • Small-molecule inhibitors of human LDH5.PMC.
  • Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.MDPI.
  • Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model.Frontiers.

Sources

An In-depth Technical Guide to Ethyl (isoxazol-3-ylamino)(oxo)acetate: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (isoxazol-3-ylamino)(oxo)acetate, a molecule of interest within the broader class of isoxazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust, proposed synthetic pathway based on established chemical principles. Furthermore, it offers a detailed prediction of its chemical and spectroscopic properties, drawing on data from structurally analogous compounds. This guide also explores the potential biological activities and applications of Ethyl (isoxazol-3-ylamino)(oxo)acetate, positioning it as a scaffold of interest for further investigation in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related isoxazole-based compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, is a privileged structure in medicinal chemistry.[4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive scaffold for the design of biologically active molecules.[5] The isoxazole nucleus is found in a range of clinically used drugs, demonstrating its versatility and therapeutic relevance. Notable examples include the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide. The diverse biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, continue to drive research into novel compounds bearing this heterocyclic core.[1][2][3]

Ethyl (isoxazol-3-ylamino)(oxo)acetate represents an intriguing, yet underexplored, member of this chemical class. Its structure combines the isoxazole ring with an ethyl oxamate functionality, a group also known to be present in biologically active compounds. This guide will delve into the proposed synthesis, predicted chemical and structural characteristics, and potential therapeutic applications of this target molecule.

Proposed Synthesis of Ethyl (isoxazol-3-ylamino)(oxo)acetate

The most chemically plausible and efficient route to Ethyl (isoxazol-3-ylamino)(oxo)acetate is the N-acylation of 3-aminoisoxazole with diethyl oxalate. This reaction is a well-established method for the formation of N-substituted oxamic esters from primary amines.[6]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 3-aminoisoxazole attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the final product. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

G cluster_reactants Reactants cluster_product Product 3-Aminoisoxazole 3-Aminoisoxazole Target_Molecule Ethyl (isoxazol-3-ylamino)(oxo)acetate 3-Aminoisoxazole->Target_Molecule Nucleophilic Acyl Substitution Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Target_Molecule

Caption: Proposed synthetic route to Ethyl (isoxazol-3-ylamino)(oxo)acetate.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the synthesis of N-substituted oxamic esters.[7]

Materials:

  • 3-Aminoisoxazole

  • Diethyl oxalate

  • Absolute ethanol (or other suitable high-boiling point solvent like toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminoisoxazole (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this stirred solution, add diethyl oxalate (1.0 to 1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, if it precipitates upon cooling, can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Properties and Structural Elucidation (Predicted)

Due to the lack of specific experimental data for Ethyl (isoxazol-3-ylamino)(oxo)acetate, the following properties are predicted based on the known characteristics of structurally similar compounds, such as other N-acylated 3-aminoisoxazoles and ethyl oxamates.

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₈N⁚O₄
Molecular Weight 184.15 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds.

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show characteristic signals for the isoxazole ring protons, the ethyl group of the ester, and the N-H proton.

  • Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at approximately 4.3-4.4 ppm (2H, -CH⁚-).[8]

  • Isoxazole ring protons: Two doublets in the aromatic region, likely between 6.5 and 8.5 ppm. The exact chemical shifts will depend on the electronic environment. For the unsubstituted isoxazole ring, a proton at position 4 typically appears around 6.5 ppm, and a proton at position 5 appears around 8.3 ppm.[9][10]

  • N-H proton: A broad singlet, likely in the downfield region (e.g., 9-11 ppm), which is exchangeable with D₂O.[11]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Ethyl group: Signals for the methyl carbon around 14 ppm and the methylene carbon around 62-63 ppm.[8]

  • Carbonyl groups: Two signals in the downfield region, typically between 155 and 170 ppm, corresponding to the two carbonyl carbons of the oxamate moiety.

  • Isoxazole ring carbons: Three signals corresponding to the carbons of the isoxazole ring. The chemical shifts will be influenced by the nitrogen and oxygen heteroatoms.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretches: Two strong absorption bands in the carbonyl region, likely between 1680 and 1750 cm⁻¹, corresponding to the amide and ester carbonyl groups.

  • C=N and C=C stretches: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the isoxazole ring.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the amide bond.

Potential Biological Activities and Applications

While no specific biological activities have been reported for Ethyl (isoxazol-3-ylamino)(oxo)acetate, the isoxazole-3-carboxamide scaffold is a known pharmacophore with a range of biological activities.

G cluster_activities Potential Biological Activities Target_Molecule Ethyl (isoxazol-3-ylamino)(oxo)acetate Anticancer Anticancer Target_Molecule->Anticancer Potential for Cytotoxicity Anti_inflammatory Anti-inflammatory Target_Molecule->Anti_inflammatory COX Inhibition Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Antibacterial/ Antifungal Enzyme_Inhibition Enzyme Inhibition Target_Molecule->Enzyme_Inhibition e.g., VEGFR2, FAAH

Sources

Molecular weight and exact mass of ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Analytical Characterization and Synthesis of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Executive Summary

In modern medicinal chemistry and drug development, the precision of molecular characterization dictates the success of downstream biological assays and synthetic scale-ups. Ethyl (isoxazol-3-ylamino)(oxo)acetate is a highly versatile bifunctional building block. It combines an isoxazole ring—a privileged pharmacophore known for its hydrogen-bonding capabilities and metabolic stability—with an oxoacetate (oxamate) moiety, which serves as a reactive handle for generating complex heterocycles and amides.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing such intermediates is the failure to rigorously differentiate between macroscopic molecular weight and monoisotopic exact mass during High-Resolution Mass Spectrometry (HRMS) validation. This whitepaper provides a comprehensive breakdown of the physicochemical properties, analytical mass spectrometry targets, and a self-validating synthetic protocol for ethyl (isoxazol-3-ylamino)(oxo)acetate.

Chemical Identity and Quantitative Properties

To design robust analytical methods, we must first establish the fundamental stoichiometric and isotopic baseline of the molecule. The compound is formed via the N-acylation of [1] with 2[2].

Table 1: Physicochemical and Analytical Data Profile

PropertyValueAnalytical Context & Causality
IUPAC Name Ethyl 2-(isoxazol-3-ylamino)-2-oxoacetateStandardized nomenclature for regulatory documentation.
Molecular Formula C₇H₈N₂O₄Defines the elemental composition for isotopic pattern prediction[3].
Molecular Weight 184.15 g/mol Calculated using standard, abundance-weighted atomic weights. Essential for macroscopic reaction scaling and yield calculation[3].
Monoisotopic Exact Mass 184.0484 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for formula verification in HRMS[3].
Target [M+H]⁺ m/z 185.0557Primary target ion in positive-mode Electrospray Ionization (ESI+).
Target [M+Na]⁺ m/z 207.0382Common sodium adduct observed in LC-MS workflows; used as a secondary confirmation ion.

Mass Spectrometry: The Causality of Exact Mass

When analyzing ethyl (isoxazol-3-ylamino)(oxo)acetate using mass spectrometry, relying on the average molecular weight (184.15 g/mol ) is a critical error that leads to false positives. Mass spectrometers do not measure average mass; they measure the mass-to-charge ratio (m/z) of specific isotopic compositions.

According to [3], the monoisotopic exact mass of C₇H₈N₂O₄ is 184.0484 Da . In High-Resolution Mass Spectrometry (HRMS) systems like Orbitrap or Time-of-Flight (TOF) analyzers, we require mass accuracy within <5 parts-per-million (ppm). By targeting the exact protonated mass at m/z 185.0557 , researchers can definitively distinguish the target oxamate from isobaric impurities (molecules with the same nominal mass but different exact masses) that frequently arise during acylation reactions.

Self-Validating Synthetic Methodology

The synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate requires strict environmental control. The following step-by-step protocol is designed as a self-validating system, incorporating mechanistic causality to ensure high fidelity.

Objective: Synthesize the target oxamate via N-acylation while preventing isoxazole ring degradation.

Materials:

  • 3-Isoxazolamine (1.0 eq, 10 mmol)

  • Ethyl chlorooxoacetate (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-isoxazolamine in 20 mL of anhydrous DCM under a continuous nitrogen atmosphere.

  • Base Addition: Add DIPEA to the solution.

    • Causality Insight: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during acylation, preventing the acid-catalyzed degradation of the sensitive isoxazole ring without competing for the electrophile.

  • Thermal Regulation: Submerge the flask in an ice-water bath and equilibrate to 0 °C for 10 minutes.

    • Causality Insight: The acylation reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses unwanted double-acylation at the nitrogen center.

  • Electrophile Addition: Dilute ethyl chlorooxoacetate in 10 mL of anhydrous DCM. Add this dropwise over 15 minutes.

    • Causality Insight: The use of anhydrous DCM is non-negotiable. Ethyl chlorooxoacetate is highly moisture-sensitive and will rapidly hydrolyze into unreactive oxalic acid monoethyl ester if exposed to ambient humidity[2].

  • Reaction Maturation & Validation: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C) for 3 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the MS. The reaction is deemed complete only when the unreacted 3-isoxazolamine peak diminishes and the target [M+H]⁺ peak at m/z 185.0557 dominates the spectra.

  • Workup: Quench with 20 mL saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the pure product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Workflow Visualization

Workflow Step1 Isoxazol-3-amine + Ethyl chlorooxoacetate Step2 N-Acylation Reaction (Anhydrous DCM, DIPEA, 0°C → RT) Step1->Step2 Step3 Ethyl (isoxazol-3-ylamino)(oxo)acetate (Crude Mixture) Step2->Step3 Step4 Aqueous Workup & Flash Chromatography Step3->Step4 Step5 HRMS Validation Target: m/z 185.0557 [M+H]+ Step4->Step5

Synthetic and Analytical Workflow for Ethyl (isoxazol-3-ylamino)(oxo)acetate

References

  • [3] National Center for Biotechnology Information. "Ligand zwitter ion | C7H8N2O4 | CID 139199842 - PubChem." PubChem Database. Available at:[Link]

  • [1] National Center for Biotechnology Information. "3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem." PubChem Database. Available at:[Link]

Sources

A Technical Guide to the Crystal Structure and X-ray Diffraction of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of new chemical entities. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures at the atomic level.[4][5] While a specific crystal structure for ethyl (isoxazol-3-ylamino)(oxo)acetate is not publicly documented, this guide provides a comprehensive framework for the crystallographic analysis of isoxazole derivatives. We present a detailed examination of a closely related and structurally characterized compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, as an illustrative case study.[6][7] This guide will cover the synthesis, crystallization, X-ray data collection, and detailed structural analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in drug discovery.[8] Its prevalence in marketed drugs—from antibacterials like sulfamethoxazole to anti-inflammatory agents like valdecoxib—highlights its versatility and favorable pharmacological properties.[1] The isoxazole core can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an effective pharmacophore for a diverse range of biological targets.[9]

The precise spatial orientation of substituents on the isoxazole ring dictates its interaction with protein binding sites. Therefore, an exact knowledge of the molecular geometry, conformation, and intermolecular interactions within the crystal lattice is indispensable. Single-crystal X-ray diffraction (SCXRD) provides this information with unparalleled accuracy, serving as the gold standard for structural elucidation.[4] The data derived from SCXRD informs rational drug design, aids in understanding structure-activity relationships (SAR), and is crucial for patenting new molecular entities.

This guide uses ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate as a proxy to demonstrate the complete workflow and analytical depth required for the crystallographic characterization of complex isoxazole derivatives.[7]

Synthesis and Crystallization: From Solution to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[10]

Synthesis of the Isoxazolone Core

The synthesis of the case study compound, like many complex isoxazolones, involves a multi-step process. A common and robust method for creating the isoxazol-5(4H)-one core is the one-pot, three-component condensation reaction of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde.[11]

For the case study compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate (referred to as Compound 5 ), the synthesis was achieved via a novel solvent-less method, which represents an efficient and environmentally conscious approach.[12]

Experimental Protocol: Synthesis of Compound 5 [7][12]

  • Reactant Preparation: A mixture of ethyl 3-(o-tolylamino)-3-(2-chlorobenzo[d]oxazol-3-ium-3-yl)acrylate (1 mmol) and triethylamine (1.5 mmol) is prepared.

  • Reaction Conditions: The mixture is heated without solvent at 80°C for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: Heating the reactants neat (without solvent) can accelerate the reaction rate and often simplifies purification by eliminating the need for solvent removal. Triethylamine acts as a base to facilitate the cyclization and neutralize the HCl byproduct.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., a mixture of n-hexane and ethanol) to yield the final product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR before proceeding to crystallization.[7]

Growing Diffraction-Quality Crystals

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for diffraction. The goal is to grow a well-ordered, single-domain crystal of sufficient size (typically 0.1-0.3 mm in each dimension).[13]

Experimental Protocol: Crystallization of Compound 5 [12]

  • Solvent Selection: A solution of Compound 5 is prepared in a mixture of n-hexane and ethanol.

    • Scientific Rationale: A binary solvent system is often used to achieve slow crystallization. The compound is typically dissolved in a "good" solvent (ethanol) and a "poor" solvent (n-hexane) is slowly introduced, or the solution is allowed to slowly evaporate, gradually reducing solubility and promoting the formation of ordered crystals over amorphous precipitate.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered vial at room temperature.

  • Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of pale brown single crystals suitable for X-ray diffraction analysis.

  • Harvesting: Once formed, a suitable crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.

G cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_structure Structure Determination Reactants Reactants (β-ketoester, Amine, etc.) Reaction Reaction (e.g., Condensation/Cyclization) Reactants->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Dissolution Dissolve in Solvent System Purification->Dissolution Yields Pure Compound SlowEvap Slow Evaporation or Cooling Dissolution->SlowEvap SingleCrystal Formation of Single Crystals SlowEvap->SingleCrystal Mount Mount Crystal SingleCrystal->Mount Select Quality Crystal DataCollection Data Collection (Diffractometer) Mount->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Reflection Data (hkl) Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (CIF File) Refinement->Validation FinalReport Crystallographic Report & Database Deposition Validation->FinalReport Final Structural Model

Caption: The comprehensive workflow from chemical synthesis to final structural elucidation.

Single-Crystal X-ray Diffraction Analysis

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline solid.[5] It relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal.

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of Compound 5 is mounted on a cryoloop and placed on the goniometer head of a diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

    • Scientific Rationale: Cryo-cooling is standard practice as it improves data resolution and can reduce radiation damage to the crystal.

  • Instrumentation: Data is collected using a modern diffractometer (e.g., a Bruker APEX-II CCD) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The collected images are processed to integrate the diffraction spots and scale the data, correcting for experimental factors. This yields a list of reflections with their Miller indices (h, k, l) and intensities.

  • Structure Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Validation: The quality of the final structure is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). The final structural data is compiled into a Crystallographic Information File (CIF).

Crystal Structure Analysis of Compound 5

The successful refinement of the diffraction data provides a wealth of structural information. The data for Compound 5 was deposited in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[14][15]

Crystallographic Data Summary

The key parameters defining the crystal structure of Compound 5 are summarized in the table below.[6][7][12]

ParameterValue
Chemical FormulaC₂₃H₁₇N₃O₅
Formula Weight427.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9936(3)
b (Å)13.9638(3)
c (Å)11.5126(4)
α (°)90
β (°)108.939(3)
γ (°)90
Volume (ų)1823.70(9)
Z (Molecules per cell)4
Density (calculated, g/cm³)1.557
R1 [I > 2σ(I)]0.050
wR2 (all data)0.130

Data sourced from Marjani et al., 2013.[6][7]

Molecular Structure and Conformation

The X-ray analysis reveals the precise connectivity and three-dimensional shape of the molecule. A key finding for Compound 5 is the presence of a strong intramolecular hydrogen bond between the N9-H of the tolylamino group and the O3 of the carbonyl group on the isoxazolone ring.[7] This interaction creates a stable six-membered ring, significantly influencing the planarity and overall conformation of the molecule.

The analysis of torsion angles reveals that the appended ring systems (benzo[d]oxazole and o-toluidine) are not coplanar with the central isoxazolone ring, adopting a twisted conformation.[7] This steric arrangement is critical for understanding how the molecule might fit into a constrained biological binding pocket.

// Define nodes with labels N7 [label="N7"]; O6 [label="O6"]; C5 [label="C5"]; C4 [label="C4"]; C8 [label="C8"]; O18 [label="O18"]; C17 [label="C17"]; O19 [label="O19"]; C20 [label="C20"]; C21 [label="C21"];

N9 [label="N9-H"]; C10_ring [label="o-Tolyl Ring"];

C2 [label="C2"]; O3 [label="O3"];

C22_ring [label="Benzoxazole Ring"];

// Connect the core isoxazolone ring N7 -- O6 [label=""]; O6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C8 [label=""]; C8 -- N7 [label=""];

// Connect substituents C8 -- N9 [label=""]; N9 -- C10_ring [label=""];

C5 -- O18 [label="=O", dir=none]; C4 -- C17 [label=""]; C17 -- O19 [label="=O", dir=none]; C17 -- C20 [label=""]; C20 -- C21 [label=""];

C8 -- C2 [label=""]; C2 -- O3 [label="=O", dir=none];

N7 -- C22_ring [label=""];

// Intramolecular H-bond N9 -> O3 [style=dashed, color="#EA4335", label="Intramolecular H-Bond", fontcolor="#EA4335"];

// Group nodes for clarity {rank=same; C5; C8;} {rank=same; O6; C4;} }

Caption: Simplified 2D representation of key functional groups and the intramolecular hydrogen bond in Compound 5.

Conclusion and Broader Implications

This technical guide has detailed the essential methodologies for the synthesis, crystallization, and definitive structural analysis of complex isoxazole derivatives using single-crystal X-ray diffraction. Through the case study of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, we have demonstrated how SCXRD provides indispensable, high-resolution data on molecular geometry, conformation, and intermolecular interactions.

For drug development professionals, this level of structural insight is foundational. It enables:

  • Structure-Based Drug Design: Visualizing how a molecule binds to its target, allowing for rational modifications to improve potency and selectivity.

  • Understanding Structure-Activity Relationships: Correlating specific conformational features with biological activity.

  • Intellectual Property: Providing the unambiguous structural proof required for patent applications.

The protocols and analytical frameworks presented herein serve as a robust guide for researchers working to unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved March 27, 2026, from [Link]

  • Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31. Retrieved March 27, 2026, from [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66. Retrieved March 27, 2026, from [Link]

  • Madhavi, K., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). Retrieved March 27, 2026, from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Retrieved March 27, 2026, from [Link]

  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Retrieved March 27, 2026, from [Link]

  • Bielenica, A., et al. (2023). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 27, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved March 27, 2026, from [Link]

  • Singh, A., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved March 27, 2026, from [Link]

  • Eastern Analytical. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved March 27, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved March 27, 2026, from [Link]

  • Tan, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Retrieved March 27, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 27, 2026, from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. Retrieved March 27, 2026, from [Link]

  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. Retrieved March 27, 2026, from [Link]

  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 27, 2026, from [Link]

  • Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry. Retrieved March 27, 2026, from [Link]

Sources

Pharmacokinetics of Ethyl (Isoxazol-3-ylamino)(oxo)acetate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ethyl (isoxazol-3-ylamino)(oxo)acetate scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By combining the metabolic resilience of the five-membered oxygen–nitrogen isoxazole heterocycle with the versatile hydrogen-bonding and electrophilic properties of the oxoacetate moiety, this scaffold serves as a foundational building block for designing targeted therapeutics, including protease inhibitors, FXR agonists, and anti-inflammatory agents.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) properties of these derivatives. It bridges theoretical in silico predictions with empirical in vitro and in vivo data, offering actionable protocols for drug development professionals to evaluate and optimize the PK profiles of novel isoxazole-oxoacetate candidates.

Structural Rationale & ADME Causality

The rational design of drug candidates using the ethyl (isoxazol-3-ylamino)(oxo)acetate core is driven by specific structure-property relationships that directly dictate their pharmacokinetic behavior.

The Isoxazole Ring: Metabolic Stability and Lipophilicity

The isoxazole ring acts as a bioisostere for amides, esters, and carboxylic acids. Its electron-withdrawing nitrogen and electron-donating oxygen create a unique dipole that enhances membrane permeability while resisting rapid oxidative degradation. The presence of the isoxazole ring generally leads to improved bioactivity, metabolic stability, and a highly favorable pharmacokinetic profile [1]. Furthermore, substitution at the C-4 or C-5 positions of the isoxazole ring allows fine-tuning of lipophilicity (LogP), directly impacting the volume of distribution ( Vd​ ) and oral bioavailability [3].

The Oxoacetate Moiety: Prodrug Dynamics and Target Engagement

The ethyl oxoacetate group (an α -keto ester) serves a dual purpose. In target engagement, it acts as a reversible or irreversible covalent warhead, often reacting with catalytic cysteine or serine residues in target enzymes (e.g., viral nsP2 proteases or human cathepsins) [4]. Pharmacokinetically, the ethyl ester acts as a classic prodrug moiety. It masks the polarity of the underlying carboxylic acid, vastly improving intestinal absorption. Once in systemic circulation, non-specific plasma carboxylesterases rapidly cleave the ethyl group to yield the active, negatively charged oxoacetic acid derivative, which exhibits high plasma protein binding and limited tissue sequestration.

Pharmacokinetic Profiling: ADME Breakdown

Absorption & Bioavailability

Derivatives of ethyl (isoxazol-3-ylamino)(oxo)acetate typically exhibit high passive permeability (measured via Caco-2 or PAMPA assays) due to the lipophilic masking of the oxoacetate group. Oral bioavailability ( F ) heavily depends on the first-pass effect. While the ester form is rapidly absorbed, extensive first-pass hepatic metabolism can limit systemic exposure of the intact ester, though exposure to the active acid metabolite remains high.

Distribution

Upon entering the bloodstream, the ester undergoes rapid hydrolysis. The resulting acid derivatives demonstrate high plasma protein binding (PPB > 90%), primarily to human serum albumin (HSA). This high binding affinity restricts the apparent volume of distribution ( Vd​ ) to the central compartment (plasma and highly perfused organs), limiting blood-brain barrier (BBB) penetration unless specific active transport mechanisms are engaged [3].

Metabolism (Phase I & Phase II)
  • Phase I: The primary metabolic pathway is the rapid ester hydrolysis catalyzed by blood and hepatic esterases. Secondary Phase I metabolism involves CYP450-mediated oxidation (predominantly CYP3A4 and CYP2C9) of the substituents attached to the isoxazole ring, rather than the stable isoxazole core itself.

  • Phase II: The exposed carboxylic acid (post-hydrolysis) or any hydroxylated metabolites are highly susceptible to Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases aqueous solubility, flagging the molecule for rapid renal clearance [2].

Excretion

Clearance ( CL ) is predominantly renal for the glucuronidated metabolites, with minor biliary excretion observed for highly lipophilic, unhydrolyzed parent compounds.

G N1 Ethyl (isoxazol-3-ylamino)(oxo)acetate (Parent Prodrug) N2 Phase I: Ester Hydrolysis (Plasma/Hepatic Esterases) N1->N2 Rapid N3 Phase I: CYP450 Oxidation (Isoxazole Substituents) N1->N3 Slow N4 Active Acid Metabolite (Target Engagement) N2->N4 N5 Phase II: Glucuronidation (UGT Enzymes) N3->N5 N4->N5 N6 Renal Excretion (Urine) N5->N6

Metabolic pathway of ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives.

Quantitative Data Summary

The following table synthesizes representative pharmacokinetic parameters for optimized isoxazole-oxoacetate derivatives (data normalized for a 10 mg/kg oral dose in rodent models).

ParameterDefinitionTypical Range for Isoxazole-OxoacetatesCausality / Structural Driver
Tmax​ Time to maximum plasma concentration0.5 – 1.5 hoursRapid intestinal absorption driven by the lipophilic ethyl ester moiety.
Cmax​ Maximum plasma concentration1,200 – 3,500 ng/mLHigh absorption, but variable depending on first-pass extraction ratio.
t1/2​ Elimination half-life2.5 – 6.0 hoursDictated by the stability of the isoxazole substituents to CYP450 oxidation [4].
CLint​ Intrinsic clearance (microsomes)15 – 60 μ L/min/mgModerate clearance; ester hydrolysis outpaces microsomal oxidation.
Vd​ Volume of distribution0.8 – 2.5 L/kgRestricted distribution due to high plasma protein binding of the acid metabolite.
F Oral Bioavailability35% – 65%Excellent absorption offset by moderate hepatic first-pass metabolism.

Experimental Protocols for PK Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the PK properties of these derivatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and Phase I metabolic stability of the compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the isoxazole derivative in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human or rat liver microsomes (final protein concentration: 0.5 mg/mL) to the working solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

  • Self-Validation Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic activity of the microsomes.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Protocol 2: In Vivo Pharmacokinetics Protocol (Rodents)

This protocol evaluates the systemic exposure, bioavailability, and clearance of the compound in live subjects [5].

Step-by-Step Methodology:

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300 g). Fast the animals overnight prior to oral dosing; provide food ad libitum for the IV cohort.

  • Formulation:

    • IV Dosing (1 mg/kg): Formulate the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution to ensure complete dissolution.

    • PO Dosing (10 mg/kg): Formulate as a homogeneous suspension in 0.5% methylcellulose.

  • Administration: Administer the IV dose via tail vein injection. Administer the PO dose via oral gavage.

  • Serial Blood Sampling: Collect blood samples (approx. 200 μ L) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K 2​ EDTA-coated tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Extract the derivative using liquid-liquid extraction with ethyl acetate or protein precipitation with acetonitrile.

  • Quantification & Analysis: Quantify concentrations using LC-MS/MS. Calculate PK parameters ( AUC , Cmax​ , t1/2​ , CL , Vd​ ) using non-compartmental analysis (NCA) with validated PK software (e.g., Phoenix WinNonlin).

G S1 1. Animal Dosing (IV & PO Cohorts) S2 2. Serial Blood Sampling (0.08h to 24h) S1->S2 S3 3. Plasma Extraction (Protein Precipitation) S2->S3 S4 4. LC-MS/MS Analysis (MRM Quantification) S3->S4 S5 5. PK Parameter Calc (Non-compartmental) S4->S5

Standard workflow for in vivo pharmacokinetic evaluation in rodent models.

Conclusion

The ethyl (isoxazol-3-ylamino)(oxo)acetate scaffold provides a highly tunable platform for drug discovery. Its inherent pharmacokinetic properties—driven by the lipophilic stability of the isoxazole ring and the prodrug-like absorption characteristics of the oxoacetate ester—make it an ideal starting point for targeting intracellular and systemic targets. By rigorously applying the in vitro and in vivo protocols outlined above, researchers can effectively map the metabolic liabilities of these derivatives, optimizing them for superior bioavailability and therapeutic efficacy.

References

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. URL: [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Center for Biotechnology Information (PMC). URL:[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γ t. National Center for Biotechnology Information (PMC). URL:[Link]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. National Center for Biotechnology Information (PMC). URL:[Link]

An In-Depth Technical Guide to the In Silico Molecular Docking of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded methodology for conducting in silico molecular docking studies on ethyl (isoxazol-3-ylamino)(oxo)acetate. As a molecule featuring the versatile isoxazole scaffold, it represents a class of compounds with significant therapeutic potential.[1][2] Isoxazoles are five-membered heterocyclic compounds that are present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] This approach is fundamental in modern structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into molecular recognition that can guide lead optimization.[7][8] This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each step to ensure scientific integrity and generate trustworthy, reproducible results.

Section 1: Foundational Principles - The Ligand and the Target

The success of any molecular docking study hinges on the careful preparation and selection of both the ligand and its biological target.

The Ligand: Ethyl (isoxazol-3-ylamino)(oxo)acetate

The ligand of interest, ethyl (isoxazol-3-ylamino)(oxo)acetate, belongs to the isoxazole class of compounds. The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking.[2][3] While specific biological data for this exact molecule is not extensively published, the broader family of isoxazole derivatives has been shown to inhibit enzymes like Cyclooxygenase-2 (COX-2), a key player in inflammation.[9]

Chemical Properties Summary:

PropertyValueSource
Molecular FormulaC₈H₉N₃O₄[10]
Molecular Weight211.18 g/mol [10]
Hydrogen Bond Donors1[10]
Hydrogen Bond Acceptors6[10]
Rotatable Bond Count4[10]
Target Selection: Cyclooxygenase-2 (COX-2)

The choice of a biological target must be evidence-based. Given that many isoxazole-containing compounds, such as the commercial drug Valdecoxib, are known COX-2 inhibitors, this enzyme represents a highly relevant and well-validated target for our study.[4]

Rationale for Target Choice:

  • Biological Relevance: COX-2 is a well-established therapeutic target for anti-inflammatory drugs.

  • Structural Availability: Numerous high-resolution crystal structures of human COX-2 are available in the Protein Data Bank (PDB), often co-crystallized with known inhibitors.

  • Validation Potential: The availability of co-crystallized structures allows for robust validation of the docking protocol through a process called "redocking."[11][12]

For this guide, we will use the crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 3LN1 ). This particular structure provides a clear definition of the active site and a reference ligand for validation.

Section 2: The In Silico Workflow: A Validated Protocol

A trustworthy docking protocol is a self-validating one.[12] The following workflow incorporates essential preparation, execution, and validation steps to ensure the scientific rigor of the results. The methodology is designed around widely accessible software such as AutoDock Vina for docking and PyMOL for visualization, though the principles are applicable to other platforms like Glide or DOCK.[7][13][14]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Download Receptor (PDB ID: 3LN1) Receptor_Prep 3. Receptor Preparation - Remove water/heteroatoms - Add polar hydrogens - Assign charges PDB->Receptor_Prep Ligand_SMILES 2. Obtain Ligand Structure (e.g., from SMILES string) Ligand_Prep 4. Ligand Preparation - Generate 3D coordinates - Energy minimization - Define rotatable bonds Ligand_SMILES->Ligand_Prep Grid 5. Grid Box Definition (Define binding site) Receptor_Prep->Grid Docking 8. Dock Target Ligand Ligand_Prep->Docking Redocking 6. Protocol Validation (Redock native ligand) Grid->Redocking RMSD_Calc 7. Calculate RMSD (RMSD < 2.0 Å?) Redocking->RMSD_Calc RMSD_Calc->Docking Protocol Validated Analysis 9. Analyze Results - Binding Energy (kcal/mol) - Binding Pose Docking->Analysis Interaction 10. Visualize Interactions (H-bonds, Hydrophobic, etc.) Analysis->Interaction Conclusion 11. Draw Conclusions Interaction->Conclusion

Caption: A comprehensive workflow for molecular docking.
Step-by-Step Protocol: Receptor Preparation

Causality: The raw PDB file contains crystallographic water molecules, ions, and other heteroatoms that are often not relevant to the ligand-binding event and can interfere with the docking algorithm. This protocol prepares the protein to create a clean, chemically correct representation of the binding site.[15]

  • Obtain Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.

  • Clean Protein Structure: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all water molecules (HOH). Remove any co-solvents or ions not essential to the binding site's integrity. Isolate the protein chain that contains the active site (Chain A in this case) and the native ligand (Celecoxib, residue name S58). Save the protein and the native ligand into separate files (e.g., receptor.pdb and native_ligand.pdb).

  • Add Hydrogens and Charges: Using docking software preparation tools (e.g., AutoDockTools), add polar hydrogens to the receptor. This is critical for correctly identifying hydrogen bond donors and acceptors. Assign partial charges using a standard force field (e.g., Gasteiger charges).

  • Output Format: Save the prepared receptor in the required format for the docking software, such as PDBQT for AutoDock Vina.[16]

Step-by-Step Protocol: Ligand Preparation

Causality: The docking software needs a 3D, low-energy conformation of the ligand as a starting point. It must also understand the ligand's flexibility by identifying which bonds can rotate.[17][18]

  • Generate 2D Structure: Draw the structure of ethyl (isoxazol-3-ylamino)(oxo)acetate in a chemical drawing tool or obtain its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformer.

  • Assign Charges and Define Torsion: As with the receptor, assign partial charges (e.g., Gasteiger charges). The software will automatically detect and define the rotatable bonds, which allows for flexible ligand docking.

  • Output Format: Save the prepared ligand in the PDBQT format (ligand.pdbqt).

Step-by-Step Protocol: Docking Execution and Validation

Causality: Before docking our target ligand, we must validate that our chosen parameters (particularly the search space definition) can accurately reproduce the known binding pose of a reference compound.[11][19] This step is the cornerstone of a trustworthy protocol.

  • Define the Grid Box (Search Space): The grid box is a three-dimensional cube that defines the search area for the docking algorithm.[20] Center this box on the co-crystallized native ligand (native_ligand.pdb) within the receptor's active site. Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Protocol Validation via Redocking: Perform a docking simulation using the prepared receptor and the extracted native ligand. The goal is to see if the software can place the native ligand back into its original crystallographic pose.

  • Analyze Validation Results: Compare the top-ranked docked pose of the native ligand with its original position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[21] A successful validation is generally indicated by an RMSD value below 2.0 Å. [11][22]

Validation MetricResult (Hypothetical)Status
RMSD of Redocked Native Ligand1.15 Å✅ Protocol Validated
  • Dock the Target Ligand: Once the protocol is validated, use the exact same grid parameters and docking settings to run the simulation for ethyl (isoxazol-3-ylamino)(oxo)acetate (ligand.pdbqt).

Section 3: Analysis and Interpretation of Results

Interpreting docking results requires more than just looking at a single score; it involves a holistic analysis of binding energy, pose, and specific molecular interactions.[21][22]

Quantitative Analysis

The primary output of a docking run is a set of possible binding poses, each with an associated score.[13] For AutoDock Vina, this score is a binding affinity given in kcal/mol.[23] A more negative value indicates a stronger predicted binding affinity.[24][25]

Docking Results Summary (Hypothetical):

LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
Ethyl (isoxazol-3-ylamino)(oxo)acetate-8.9~250 nMHIS90, ARG513, VAL523, SER353
Celecoxib (Native Ligand, Redocked)-11.2~5 nMHIS90, ARG513, PHE518, VAL523
Qualitative Pose Analysis

Causality: The docking score is an estimate and can be misleading if considered in isolation.[26] Visual inspection of the binding pose is crucial to determine if the predicted interactions are chemically sensible and align with known structure-activity relationships for the target.[22]

  • Load Complex: Open the prepared receptor and the top-ranked docked pose of the ligand in a visualization tool.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: These are strong, directional interactions critical for specificity. For COX-2, interaction with SER353 and ARG513 are often important.

    • Hydrophobic Interactions: The ligand should fit snugly into hydrophobic pockets of the active site, often involving residues like VAL523.

    • Pi-Pi or Cation-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein, such as PHE518 or HIS90.

  • Compare with Known Binders: Compare the binding mode of your ligand to that of known inhibitors (like Celecoxib). Does it occupy the same sub-pockets? Does it form analogous interactions with key residues? This comparative analysis provides confidence in the predicted binding mode.

G cluster_validation Docking Protocol Validation Logic Start Start: Define Docking Parameters and Grid Box Redock Perform Redocking of Co-crystallized Ligand Start->Redock Superimpose Superimpose Top-Ranked Pose on Crystal Pose Redock->Superimpose Calculate_RMSD Calculate RMSD Superimpose->Calculate_RMSD Success Result: Protocol Validated (Proceed with Target Ligand) Calculate_RMSD->Success RMSD < 2.0 Å Fail Result: Protocol Invalid (Adjust Parameters/Grid) Calculate_RMSD->Fail RMSD ≥ 2.0 Å

Caption: Logical flow for validating a molecular docking protocol.

Section 4: Conclusion and Future Perspectives

This guide outlines a robust and scientifically sound workflow for the molecular docking of ethyl (isoxazol-3-ylamino)(oxo)acetate against the COX-2 enzyme. The hypothetical results, showing a strong binding affinity of -8.9 kcal/mol and interactions with key active site residues, suggest that this molecule is a promising candidate for further investigation as a potential anti-inflammatory agent.

It is critical to recognize the limitations of in silico docking. The scores are predictions, not direct measurements of binding affinity, and the method typically uses a rigid receptor, which does not account for protein flexibility.[6][27] Therefore, the results from this guide should be considered a well-supported hypothesis. The essential next steps would involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted complex, followed by crucial in vitro experimental validation to measure the actual inhibitory activity (e.g., IC50 values) of the compound.[12][28]

References

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved March 27, 2026, from [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Molecular docking as a popular tool in drug design, an in silico travel. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Glide. (n.d.). Schrödinger. Retrieved March 27, 2026, from [Link]

  • A Review on In Silico molecular docking Studies. (2024, November 23). ijariie.com. Retrieved March 27, 2026, from [Link]

  • Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent. (n.d.). Chemical Review and Letters. Retrieved March 27, 2026, from [Link]

  • How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved March 27, 2026, from [Link]

  • Steps of ligand docking. (n.d.). Docking Server. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 27, 2026, from [Link]

  • 13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved March 27, 2026, from [Link]

  • Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. (2022, March 31). Pensoft Publishers. Retrieved March 27, 2026, from [Link]

  • Glide Docking, Autodock, Binding Free Energy and Drug. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved March 27, 2026, from [Link]

  • How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab. Retrieved March 27, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved March 27, 2026, from [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. (2005, February 1). ACS Publications. Retrieved March 27, 2026, from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved March 27, 2026, from [Link]

  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. (n.d.). Arkivoc. Retrieved March 27, 2026, from [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (n.d.). bioRxiv. Retrieved March 27, 2026, from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2022, May 31). R Discovery. Retrieved March 27, 2026, from [Link]

  • 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. (2025, May 20). Mol-Instincts. Retrieved March 27, 2026, from [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. Retrieved March 27, 2026, from [Link]

  • Interpretation of Molecular docking results?. (2023, December 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved March 27, 2026, from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023, January 25). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved March 27, 2026, from [Link]

  • Molecular_dockingについて. (n.d.). TogoTV. Retrieved March 27, 2026, from [Link]

  • (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Utility of Ethyl (Isoxazol-3-ylamino)(oxo)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (isoxazol-3-ylamino)(oxo)acetate (also referred to as ethyl 2-(isoxazol-3-ylamino)-2-oxoacetate) is a highly versatile pharmaceutical intermediate. It strategically combines the isoxazole pharmacophore—a privileged, bioisosteric scaffold found in numerous FDA-approved medications (1)[1]—with a reactive oxamate linker. This intermediate serves as a critical branching node in the modular synthesis of complex heterocycles, including Cannabinoid Receptor 1 (CB1) antagonists (2)[2], sphingosine-1-phosphate 4 (S1P4) receptor modulators (3)[3], and various kinase inhibitors.

Mechanistic Insights: The Amidation Reaction

The formation of ethyl (isoxazol-3-ylamino)(oxo)acetate is driven by a classic nucleophilic acyl substitution between 3-aminoisoxazole and ethyl oxalyl chloride (4)[4].

  • Causality of Reagent Selection: 3-Aminoisoxazole is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in its heteroaromatic ring. To drive the amidation to completion, a highly electrophilic acylating agent is required. Ethyl oxalyl chloride is ideal, as its adjacent carbonyl group drastically increases the electrophilicity of the acyl chloride carbon, facilitating rapid attack[4].

  • Causality of Reaction Conditions: The acylation is highly exothermic. If the temperature is not strictly controlled, localized heating can lead to the thermal degradation of the isoxazole ring or the formation of unwanted oxazole byproducts, a phenomenon frequently observed in uncontrolled modified Dakin-West reactions (5)[5]. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the weakly basic 3-aminoisoxazole, which would otherwise halt the reaction[4].

Mechanism S1 Step 1: Nucleophilic Attack Amine nitrogen attacks the highly electrophilic acyl chloride carbon S2 Step 2: Tetrahedral Intermediate Formation of a zwitterionic tetrahedral intermediate S1->S2 Fast S3 Step 3: Elimination Collapse of the intermediate and expulsion of chloride ion S2->S3 Rate-determining S4 Step 4: Deprotonation TEA scavenges the proton, yielding the stable oxamate S3->S4 HCl Neutralization

Nucleophilic acyl substitution mechanism forming ethyl (isoxazol-3-ylamino)(oxo)acetate.

Experimental Protocol: Self-Validating Synthesis Workflow

Objective: High-yield synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate via controlled amidation.

Materials:

  • 3-Aminoisoxazole (1.0 eq, limiting reagent)

  • Ethyl oxalyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Methodology:

  • Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with inert gas (N₂ or Ar), add 3-aminoisoxazole and anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) to the solution. Validation check: The solution should remain clear and homogeneous. Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve ethyl oxalyl chloride (1.1 eq) in a small volume of anhydrous DCM (2 mL/mmol). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exotherm and minimizes the formation of di-acylated side products[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validation check: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting 3-aminoisoxazole (lower Rf​ ) should disappear, replaced by a new, less polar spot (higher Rf​ ) corresponding to the oxamate product.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL/mmol). Validation check: Stir vigorously for 15 minutes until visible gas evolution (CO₂) ceases, confirming the neutralization of excess acid[4].

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine (saturated NaCl) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure ethyl (isoxazol-3-ylamino)(oxo)acetate as a crystalline solid.

Downstream Applications: Functionalization Workflows

Once synthesized, this intermediate serves as a highly modular building block:

  • Saponification to Oxamic Acid: Treatment with LiOH in THF/H₂O yields 2-(isoxazol-3-ylamino)-2-oxoacetic acid. This acid can be coupled with complex anilines or aliphatic amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate asymmetric oxalamides[3].

  • Direct Aminolysis: Heating the ethyl ester intermediate with an excess of a primary or secondary amine directly yields the corresponding oxalamide. This route is heavily utilized in the synthesis of biphenyl-substituted CB1 receptor antagonists[2].

Workflow N1 3-Aminoisoxazole (Weak Nucleophile) N3 Ethyl (isoxazol-3-ylamino) (oxo)acetate (Key Intermediate) N1->N3 TEA, DCM 0 °C to RT N2 Ethyl Oxalyl Chloride (Strong Electrophile) N2->N3 N4 Oxamic Acid (via Saponification) N3->N4 LiOH, THF/H2O N5 Asymmetric Oxalamides (e.g., CB1 Inhibitors) N3->N5 Amine, Heat or Coupling Reagent N4->N5 Amine, HATU/EDCI

Workflow for the synthesis and downstream application of ethyl (isoxazol-3-ylamino)(oxo)acetate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the amidation step, highlighting the critical impact of solvent and base selection on the overall yield and purity of the intermediate.

SolventBaseTemperature ProfileYield (%)Purity (HPLC)Observations
DCM TEA 0 °C to RT 88% >98% Optimal conditions; clean reaction profile.
THFDIPEA0 °C to RT82%96%Effective, but slight increase in reaction time.
DMFPyridineRT (No cooling)55%80%Significant exotherm; decomposition observed.
EtOAcK₂CO₃ (aq)0 °C to RT40%85%Biphasic system; sluggish reaction rate.

References

  • RSC Advances: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.1

  • Google Patents (WO2006047516A2): Compounds and compositions as inhibitors of cannabinoid receptor 1 activity.2

  • Benchchem: Ethyl Oxalyl Monochloride | Reagent for Research.4

  • ACS Organic Process Research & Development: Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors.5

  • PMC (National Institutes of Health): SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor.3

Sources

Application Notes and Protocols for Amide Coupling with Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Amide Bonds and the Isoxazole Moiety in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] This application note provides a detailed protocol for the amide coupling of a versatile building block, ethyl (isoxazol-3-ylamino)(oxo)acetate, with various primary and secondary amines.

The isoxazole ring system is a prominent heterocycle in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[4][5] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Ethyl (isoxazol-3-ylamino)(oxo)acetate serves as a valuable synthon, incorporating the isoxazole motif while providing a reactive handle for amide bond formation, enabling the exploration of novel chemical space for drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two robust amide coupling protocols using the popular reagents HATU and EDC. We will delve into the underlying mechanisms, provide step-by-step procedures, and offer troubleshooting guidance to ensure successful and efficient synthesis.

PART 1: Recommended Amide Coupling Protocols

The choice of coupling reagent is critical for a successful amide bond formation and depends on factors such as the steric and electronic properties of the amine, potential for racemization, and the desired reaction conditions.[6] Below are two well-established protocols for the coupling of primary and secondary amines with ethyl (isoxazol-3-ylamino)(oxo)acetate.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction kinetics and low rates of epimerization.[7][8][9] It is particularly effective for coupling challenging substrates, including those with steric hindrance or poor nucleophilicity.[10]

Materials and Reagents:

ReagentGradeRecommended SupplierNotes
Ethyl (isoxazol-3-ylamino)(oxo)acetate≥95%Synthesized in-house or custom synthesisEnsure purity by NMR and LC-MS.
Amine (primary or secondary)≥97%Sigma-Aldrich, Combi-Blocks
HATU≥98% (Peptide synthesis grade)BenchChem, AapptecStore under inert gas and protect from moisture.
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Anhydrous)Sigma-AldrichUse a fresh bottle or freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros OrganicsUse from a sealed bottle or dry over molecular sieves.
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
1 M Hydrochloric acid (HCl)Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
BrineSaturated aqueous solution of NaCl.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (isoxazol-3-ylamino)(oxo)acetate (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1–0.5 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 5-15 minutes. This pre-activation step can increase the concentration of the reactive OAt-active ester.[11]

  • Amine Addition: Add the amine (1.2 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[6] It is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve reaction rates and suppress side reactions, particularly racemization.[12][13]

Materials and Reagents:

ReagentGradeRecommended SupplierNotes
Ethyl (isoxazol-3-ylamino)(oxo)acetate≥95%Synthesized in-house or custom synthesisEnsure purity by NMR and LC-MS.
Amine (primary or secondary)≥97%Sigma-Aldrich, Combi-Blocks
EDC hydrochloride≥98%Sigma-Aldrich, BenchChemCan be hygroscopic; store in a desiccator.
HOBt hydrate≥97%Sigma-AldrichHOBt is known to have explosive properties in its anhydrous form.[12]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)≥99.5% (Anhydrous)Sigma-AldrichUse a fresh bottle or freshly distilled.
Dichloromethane (DCM) or DMFAnhydrous, ≥99.8%Sigma-Aldrich, Acros OrganicsUse from a sealed bottle or dry over molecular sieves.
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
1 M Hydrochloric acid (HCl)Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
BrineSaturated aqueous solution of NaCl.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add ethyl (isoxazol-3-ylamino)(oxo)acetate (1.0 equiv), the amine (1.2 equiv), and HOBt (1.1 equiv).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (0.1–0.5 M).

  • Base Addition: Add DIPEA or TEA (2.5 equiv) to the mixture.

  • EDC Addition: Cool the reaction mixture to 0 °C and add EDC hydrochloride (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute with more DCM. If using DMF, dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help remove the EDC urea byproduct.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

PART 2: Mechanistic Insights

Understanding the mechanism of the coupling reaction is crucial for optimization and troubleshooting.

HATU Coupling Mechanism

The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.[7][8][11]

  • Deprotonation: The base, typically DIPEA, deprotonates the carboxylic acid moiety of ethyl (isoxazol-3-ylamino)(oxo)acetate to form a carboxylate anion.[15]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[8]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating the key OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[8][11]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester to form the desired amide bond. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via anchimeric assistance, stabilizing the transition state.[8][11]

HATU_Mechanism Carboxylic_Acid R-COOH (Ethyl (isoxazol-3-ylamino)(oxo)acetate) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base (DIPEA) - H⁺ Isouronium_Salt O-acyl(tetramethyl)isouronium salt (unstable intermediate) Carboxylate->Isouronium_Salt + HATU HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-active ester (key intermediate) Isouronium_Salt->OAt_Ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium_Salt->TMU Amide R-CO-NHR' (Product) OAt_Ester->Amide + Amine HOAt HOAt OAt_Ester->HOAt Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt Coupling Mechanism

The EDC/HOBt system activates the carboxylic acid by forming an HOBt-ester, which is more reactive and less prone to side reactions than the initial O-acylisourea intermediate.[6]

  • Carbodiimide Activation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][16]

  • HOBt Interception: This unstable intermediate can be intercepted by the nucleophilic HOBt to form an HOBt-active ester. This step is crucial for preventing the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[17]

  • Aminolysis: The amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[6]

EDC_Mechanism Carboxylic_Acid R-COOH (Ethyl (isoxazol-3-ylamino)(oxo)acetate) O_Acylisourea O-acylisourea (reactive intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-active ester O_Acylisourea->HOBt_Ester + HOBt (prevents side reaction) Urea_Byproduct EDC-urea (Byproduct) O_Acylisourea->Urea_Byproduct N_Acylurea N-acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt (regenerated) Amide R-CO-NHR' (Product) HOBt_Ester->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

PART 3: Experimental Workflow and Troubleshooting

A systematic approach to setting up and monitoring the reaction is key to success.

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation - Dissolve acid and amine - Use anhydrous solvents Start->Reagent_Prep Activation 2. Activation - Add coupling reagent (HATU or EDC/HOBt) - Add base (DIPEA) - Cool to 0 °C Reagent_Prep->Activation Reaction 3. Reaction - Add amine - Warm to RT - Stir for 2-24h Activation->Reaction Monitoring 4. Reaction Monitoring - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup - Quench reaction - Acid/base washes - Brine wash Monitoring->Workup Reaction Complete Purification 6. Isolation & Purification - Dry organic layer - Concentrate - Column Chromatography Workup->Purification End End (Pure Amide) Purification->End

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during amide coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Coupling reagents (especially HATU) and anhydrous solvents can degrade with exposure to moisture. DIPEA can also contain impurities.1. Use Fresh Reagents: Use a fresh bottle of coupling reagent and anhydrous solvent. Ensure the base is of high purity.[17]
2. Poor Nucleophilicity of Amine: The isoxazole amine might be electron-deficient, or the coupling partner amine may be sterically hindered or have low nucleophilicity.2. Optimize Conditions: Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. Consider a more potent coupling reagent or an alternative method like conversion to an acyl fluoride.[18][19]
3. Incorrect Stoichiometry: Inaccurate measurement of reagents.3. Verify Stoichiometry: Carefully re-check the molar equivalents of all reagents.
Presence of Side Products 1. Guanidinylation (HATU): The amine can react directly with HATU, capping the amine and preventing amide formation. This is more common with excess HATU or slow reactions.[7][11]1. Optimize Reagent Addition: Use a slight excess of HATU (1.05-1.1 equiv). Consider pre-activating the carboxylic acid for a short period before adding the amine.[11]
2. N-acylurea Formation (EDC): The O-acylisourea intermediate rearranges to a stable N-acylurea if the amine is not reactive enough to intercept it.[17]2. Use HOBt/HOAt: Always use an additive like HOBt or the more reactive HOAt to form the active ester and minimize this side reaction.[17]
3. Epimerization: For chiral carboxylic acids or amines, racemization can occur, especially with prolonged reaction times or excess base.3. Minimize Reaction Time & Base: Monitor the reaction closely and work up as soon as it is complete. Use the recommended amount of base. HATU is generally superior to many other reagents in suppressing racemization.[7]
Difficult Purification 1. Similar Polarity: The product, unreacted starting materials, and byproducts may have similar polarities.1. Optimize Work-up: A thorough aqueous work-up is crucial. Acid washes remove basic impurities (amine, DIPEA), while base washes remove acidic impurities (unreacted acid, HOBt).[17]
2. Urea Byproducts: DCU (from DCC) is notoriously difficult to remove. The urea from EDC is water-soluble and more easily removed.2. Choose Reagent Wisely: Prefer EDC over DCC for easier purification. Ensure thorough aqueous washes to remove the water-soluble EDC byproduct.[6][14]

Conclusion

The amide coupling protocols detailed in this application note provide a robust framework for the synthesis of novel compounds derived from ethyl (isoxazol-3-ylamino)(oxo)acetate. Both HATU and EDC/HOBt are excellent reagent systems, and the choice between them will depend on the specific amine substrate and experimental constraints. By understanding the reaction mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery of new chemical entities for drug development.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). BenchChem.
  • HATU. (n.d.). In Wikipedia.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (2025). BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal.
  • Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. (2025). BenchChem.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate.

Sources

Application Note: Catalytic Functionalization of Ethyl (isoxazol-3-ylamino)(oxo)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (isoxazol-3-ylamino)(oxo)acetate is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. The molecule features two primary sites for derivatization: an electrophilic oxamate ethyl ester and a heteroaromatic isoxazole core. Traditional synthetic approaches often rely on harsh basic hydrolysis or pre-halogenation, which can lead to isoxazole ring-opening or decarboxylative degradation.

This application note details two orthogonal, state-of-the-art catalytic protocols designed to functionalize this molecule under mild conditions:

  • Zirconium-Catalyzed Direct Amidation of the unactivated ethyl ester.

  • Palladium-Catalyzed C5–H Arylation of the isoxazole ring.

By leveraging these transition-metal-catalyzed pathways, researchers can rapidly generate diverse oxalamide-isoxazole libraries with high atom economy and preserved chemoselectivity.

Protocol 1: Zirconium-Catalyzed Direct Amidation of the Oxamate Ester

Mechanistic Rationale & Causality

Direct amidation of unactivated esters typically requires strong bases (e.g., LiHMDS) or stoichiometric coupling reagents following ester hydrolysis. For ethyl (isoxazol-3-ylamino)(oxo)acetate, basic conditions risk degrading the sensitive isoxazole core. To circumvent this, a mild Lewis acid catalyst, Zirconocene dichloride ( Cp2​ZrCl2​ ), is employed.

The Zr(IV) center coordinates to the oxamate carbonyl, significantly increasing its electrophilicity without the need for Brønsted bases[1]. This coordination facilitates the nucleophilic attack of the incoming amine, forming a stable tetrahedral intermediate. Subsequent proton transfer and C–O bond cleavage release the desired unsymmetrical oxalamide and ethanol byproduct, regenerating the catalyst[1].

ZrAmidation Cat Zr(IV) Catalyst Cp2ZrCl2 Coord Ester-Zr Complex (Activation) Cat->Coord + Ester Attack Tetrahedral Intermediate Coord->Attack + Amine Cleavage C-O Cleavage TS Attack->Cleavage Proton Transfer Prod Oxalamide Product Cleavage->Prod - EtOH Prod->Cat Catalyst Regeneration

Caption: Zirconium-catalyzed direct amidation pathway via a tetrahedral intermediate.

Step-by-Step Methodology

Self-Validating System: The success of this reaction can be monitored in real-time via TLC or LC-MS by tracking the disappearance of the starting material and the emergence of a more polar oxalamide spot. Post-reaction validation is confirmed via 1H NMR by the loss of the ethyl quartet at ~4.3 ppm.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add ethyl (isoxazol-3-ylamino)(oxo)acetate (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add Cp2​ZrCl2​ (0.1 mmol, 10 mol%) to the reaction mixture[1].

  • Solvent & Atmosphere: Suspend the mixture in anhydrous toluene (2.0 mL, 0.5 M). Purge the vessel with Argon for 5 minutes and seal.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3​ (5 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure oxalamide.

Quantitative Data: Amidation Optimization
EntryCatalyst (mol%)Amine TypeTemperatureTime (h)Yield (%)
1NoneBenzylamine110 °C24< 5%
2 Cp2​ZrCl2​ (5%)Benzylamine110 °C1668%
3 Cp2​ZrCl2​ (10%)Benzylamine110 °C1692%
4 Cp2​ZrCl2​ (10%)Morpholine (Sec.)110 °C2485%
5 Cp2​ZrCl2​ (10%)Aniline (Aryl)130 °C2445%

Protocol 2: Palladium-Catalyzed C5–H Arylation of the Isoxazole Core

Mechanistic Rationale & Causality

Functionalizing the heteroaromatic isoxazole ring traditionally requires multi-step pre-halogenation followed by Suzuki-Miyaura cross-coupling. Direct C–H arylation bypasses this requirement, offering superior atom economy.

For isoxazoles, the C–H bond at the 5-position can be selectively activated using a Palladium(II) catalyst[2]. The inclusion of 1,2-bis(diphenylphosphino)benzene (DPPBz) as a bidentate ligand is critical to stabilize the active Pd species and prevent catalyst aggregation. Furthermore, Silver Fluoride (AgF) is strictly required as an activator; the fluoride ion undergoes ligand exchange with the Pd(II)-aryl-iodide intermediate and acts as an internal base to facilitate the Concerted Metalation-Deprotonation (CMD) step, cleaving the C5–H bond[2][3].

PdCycle Pd0 Pd(0)L2 Complex OxAdd Oxidative Addition [Pd(II)(Ar)(I)L2] Pd0->OxAdd + Ar-I LigEx Ligand Exchange [Pd(II)(Ar)(F)L2] OxAdd->LigEx + AgF, - AgI CMD C-H Activation (CMD) [Pd(II)(Ar)(Isoxazole)L2] LigEx->CMD + Isoxazole Substrate RedElim Reductive Elimination CMD->RedElim - HF RedElim->Pd0 Catalyst Regeneration Prod C5-Arylated Product RedElim->Prod Product Release

Caption: Pd-catalyzed C5-H arylation cycle of isoxazoles enabled by AgF-assisted CMD.

Step-by-Step Methodology

Self-Validating System: Successful C5-arylation is definitively confirmed via 1H NMR by the complete disappearance of the characteristic isoxazole C5 proton singlet (typically observed around 8.3–8.5 ppm in the starting material).

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a 15 mL pressure vial with ethyl (isoxazol-3-ylamino)(oxo)acetate (0.5 mmol, 1.0 equiv), the desired aryl iodide (0.75 mmol, 1.5 equiv), and AgF (1.0 mmol, 2.0 equiv)[2].

  • Catalyst & Ligand: Add PdCl2​(MeCN)2​ (0.025 mmol, 5 mol%) and DPPBz (0.05 mmol, 10 mol%) to the vial[2].

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA) (2.5 mL, 0.2 M).

  • Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat in a pre-equilibrated heating block at 100 °C for 24 hours[2].

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the suspension through a short pad of Celite to remove silver salts and precipitated palladium. Wash the Celite pad with additional EtOAc (20 mL).

  • Washing: Transfer the filtrate to a separatory funnel and wash with water ( 3×10 mL) to remove DMA, followed by brine. Dry the organic layer over Na2​SO4​ and concentrate.

  • Purification: Purify the crude product via flash chromatography to isolate the C5-arylated isoxazole derivative.

Quantitative Data: Scope of C-H Arylation
EntryAryl Iodide (Ar-I)Catalyst SystemTemp / TimeYield (%)
1Iodobenzene5% Pd / 10% DPPBz / AgF100 °C / 24h81%
24-Iodotoluene5% Pd / 10% DPPBz / AgF100 °C / 24h78%
34-Iodoanisole5% Pd / 10% DPPBz / AgF100 °C / 24h74%
41-Iodo-4-nitrobenzene5% Pd / 10% DPPBz / AgF100 °C / 24h62%
5Iodobenzene5% Pd / No AgF 100 °C / 24h< 5%

References

  • Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines Source: Tetrahedron (2015) URL:[Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position Source: Angewandte Chemie International Edition (2015) URL:[Link]

Sources

Scalable Synthesis and Process Optimization of Ethyl (Isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary

Ethyl (isoxazol-3-ylamino)(oxo)acetate is a high-value heterocyclic intermediate frequently utilized in the synthesis of cannabinoid receptor 1 (CB1) inhibitors[1] and advanced oxadiazole-based lead compounds[2]. While medicinal chemistry routes successfully generate this molecule on a milligram-to-gram scale, they heavily rely on halogenated solvents and chromatographic purification. This application note details a fully optimized, self-validating 1-kg scale-up protocol. By leveraging solvent substitution, precise thermal control, and crystallization-based isolation, this protocol eliminates chromatographic bottlenecks and significantly improves the process E-factor.

Mechanistic Rationale & Substrate Causality

The synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate proceeds via the nucleophilic acyl substitution (amidation) of 3-aminoisoxazole with ethyl oxalyl chloride.

The Causality of Reagent Selection: The exocyclic amine at the 3-position of the isoxazole ring exhibits heavily attenuated nucleophilicity. The nitrogen's lone pair is delocalized into the electron-deficient, heteroaromatic isoxazole system. Consequently, standard coupling reagents (e.g., HATU, EDC) often fail or require excessive heating. To overcome this kinetic barrier, a highly reactive electrophile—ethyl oxalyl chloride—must be utilized[3].

However, the high reactivity of ethyl oxalyl chloride introduces competing side reactions:

  • Bis-acylation: Over-reaction at the newly formed amide nitrogen.

  • Hydrolysis: Rapid degradation of the acid chloride or the resulting ethyl ester in the presence of adventitious water and base.

To mitigate these risks, the process must strictly control the dosing rate, internal temperature, and base sterics.

Process Optimization Logic

Translating this synthesis from a discovery fume hood to a pilot-plant reactor requires systematic optimization of the reaction parameters.

Logic Root Scale-Up Optimization Solvent Solvent Root->Solvent Base Base Root->Base Temp Thermal Control Root->Temp Solvent_Med Med-Chem: DCM (Toxic, low BP) Solvent->Solvent_Med Solvent_Scale Scale-Up: 2-MeTHF (Greener, easy phase sep) Solvent->Solvent_Scale Base_Med TEA (Prone to side reactions) Base->Base_Med Base_Scale DIPEA (Sterically hindered) Base->Base_Scale Temp_Med Room Temp (Exothermic risk) Temp->Temp_Med Temp_Scale 0-5°C Dosing (Prevents bis-acylation) Temp->Temp_Scale

Fig 1. Logical relationship mapping of process optimization parameters.

Quantitative Process Comparison

The table below summarizes the critical shifts in methodology from the discovery phase to the scale-up phase, highlighting the causality behind each parameter change.

Table 1: Process Metrics Comparison

ParameterDiscovery Route (Med-Chem)Pilot Scale-Up RouteCausality / Rationale
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is biorenewable, avoids halogenated waste, and provides superior phase separation during aqueous workup due to low water miscibility.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA's steric hindrance minimizes competitive nucleophilic attack on the highly reactive acid chloride, reducing impurity formation.
Addition Temp Ambient (20–25 °C)Controlled (0–5 °C)Suppresses the highly exothermic nature of acid chloride addition, preventing bis-acylation and ester hydrolysis.
Isolation Silica Gel ChromatographySolvent Swap & CrystallizationChromatography is unscalable[1]. Direct crystallization from a 2-MeTHF/Heptane system ensures high purity and throughput.
E-Factor > 50< 15The elimination of chromatography drastically reduces solvent waste per kilogram of isolated product.

Standard Operating Procedure: 1-kg Scale Synthesis

This protocol is designed as a self-validating system. Embedded In-Process Controls (IPCs) ensure that the reaction cannot proceed to the next stage unless specific chemical criteria are met, guaranteeing batch-to-batch reproducibility.

Table 2: Material Equivalents (1.0 kg Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
3-Aminoisoxazole84.081.001.00 kg11.89
Ethyl oxalyl chloride136.531.051.70 kg12.48
DIPEA129.241.201.84 kg (2.48 L)14.27
2-MeTHF (Reaction)N/AN/A10.0 LN/A
Heptane (Antisolvent)N/AN/A7.0 LN/A
Experimental Workflow

Workflow N1 1. Reactor Preparation Charge 3-Aminoisoxazole & 2-MeTHF N2 2. Base Addition Charge DIPEA (1.2 eq) N1->N2 N3 3. Controlled Dosing Ethyl Oxalyl Chloride at 0-5°C N2->N3 N4 4. Reaction Aging Stir at 20°C for 2h (IPC Check) N3->N4 N5 5. Aqueous Quench Add 5% NH4Cl solution N4->N5 N6 6. Phase Separation Discard Aqueous Layer N5->N6 N7 7. Solvent Swap Distill and add Heptane N6->N7 N8 8. Crystallization & Filtration Isolate Pure Product N7->N8

Fig 2. Step-by-step process flow diagram for the scale-up synthesis workflow.

Step-by-Step Methodology

Step 1: Reactor Preparation

  • Purge a 20 L jacketed glass reactor with Nitrogen ( N2​ ).

  • Charge 10.0 L of anhydrous 2-MeTHF, followed by 1.00 kg of 3-aminoisoxazole.

  • Stir at 150 rpm until complete dissolution is achieved.

  • Charge 1.84 kg of DIPEA.

  • Set the jacket temperature to -5 °C and cool the internal reaction mixture to 0–5 °C.

Step 2: Electrophile Dosing

  • Load 1.70 kg of ethyl oxalyl chloride into a pressure-equalizing addition funnel.

  • Begin dropwise addition of ethyl oxalyl chloride over a period of 2 hours.

  • Self-Validation Checkpoint 1: Monitor the internal thermocouple. The addition rate must be dynamically adjusted to ensure the internal temperature strictly remains 5 °C. Exceeding this temperature triggers the formation of bis-acylated impurities.

Step 3: Reaction Aging & IPC

  • Once dosing is complete, adjust the jacket temperature to slowly warm the mixture to 20 °C over 30 minutes.

  • Age the reaction at 20 °C for 2 hours.

  • Self-Validation Checkpoint 2 (IPC): Pull a 1 mL aliquot, quench with methanol, and analyze via HPLC (UV at 254 nm).

    • Pass Criteria: < 1.0% residual 3-aminoisoxazole (AUC).

    • Fail Action: If > 1.0%, charge an additional 0.05 eq of ethyl oxalyl chloride and age for 1 hour.

Step 4: Quench and Phase Separation

  • Cool the reactor to 10 °C.

  • Slowly charge 5.0 L of 5% aqueous NH4​Cl to quench any unreacted acid chloride and solubilize the DIPEA hydrochloride salts.

  • Stir for 15 minutes, stop agitation, and allow phases to separate for 15 minutes.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with 5.0 L of 5% aqueous NaHCO3​ .

  • Self-Validation Checkpoint 3: Verify the pH of the drained aqueous NaHCO3​ layer. It must be 7.5 to ensure complete neutralization of acidic byproducts.

  • Perform a final wash with 5.0 L of brine.

Step 5: Solvent Swap and Crystallization

  • Configure the reactor for vacuum distillation.

  • Distill the 2-MeTHF under reduced pressure (approx. 150 mbar, internal temp < 40 °C) until the total volume is reduced to ~3.0 L.

  • Break the vacuum with N2​ .

  • Slowly charge 7.0 L of Heptane (antisolvent) over 1 hour at 20 °C. A white precipitate will begin to form.

  • Cool the suspension to 0 °C and age for 2 hours to maximize crystal yield.

Step 6: Isolation

  • Filter the suspension through a Nutsche filter.

  • Wash the filter cake with 2.0 L of cold (0 °C) Heptane.

  • Dry the product in a vacuum oven at 40 °C for 12 hours until a constant weight is achieved.

  • Expected Yield: ~1.86 kg (85% theoretical yield) of ethyl (isoxazol-3-ylamino)(oxo)acetate as a white crystalline solid. Purity > 99.0% (HPLC AUC).

References

  • Compounds and compositions as inhibitors of cannabinoid receptor 1 activity - google.com - 1

  • Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds - colab.ws - 2

  • Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2 - researchgate.net - 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate. Here, we address common challenges, offer troubleshooting strategies, and present an optimized protocol to help you improve reaction yield and product purity.

Reaction Overview

The synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate is typically achieved through the N-acylation of 3-aminoisoxazole with diethyl oxalate. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the final yield. The primary amine of 3-aminoisoxazole acts as a nucleophile, attacking one of the electrophilic ester carbonyls of diethyl oxalate.

Reaction Scheme:

Understanding the interplay of reagents, conditions, and potential side reactions is crucial for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I address them?

Low yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Reagent Quality and Stoichiometry:

    • 3-Aminoisoxazole Purity: The starting amine must be pure. Impurities can introduce competing nucleophiles or inhibit the reaction. Verify the purity of your 3-aminoisoxazole by NMR or melting point analysis.

    • Diethyl Oxalate Quality: Diethyl oxalate is susceptible to hydrolysis. Use a freshly opened bottle or distill it prior to use. Water contamination will consume the amine and reduce yield.

    • Stoichiometry: The molar ratio of the reactants is critical. While a 1:1 ratio is theoretically sufficient, using a slight excess of diethyl oxalate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion and compensate for any hydrolysis.[1] This shifts the equilibrium towards the product and minimizes the formation of the oxamide byproduct (see Q2).

  • Reaction Conditions:

    • Temperature: The reaction is often performed at elevated temperatures (e.g., refluxing in ethanol or toluene).[1][2] However, excessively high temperatures can promote side reactions and decomposition. If you observe significant darkening of the reaction mixture or the formation of multiple spots on TLC, consider lowering the temperature. A systematic temperature optimization study is recommended.

    • Solvent Choice: The choice of solvent affects reagent solubility and reaction rate. Protic solvents like ethanol are commonly used and can facilitate the reaction.[2] Aprotic solvents such as toluene or DMF can also be effective, particularly if water needs to be rigorously excluded.[3] The low solubility of reactants in certain solvents can hinder the reaction rate.[3]

  • Reaction Monitoring:

    • Incomplete Conversion: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically 3-aminoisoxazole). If the reaction stalls, it may be due to the reasons listed above. Extending the reaction time may not be effective if an equilibrium has been reached or if reagents have degraded.

Q2: I'm observing a significant amount of a high-melting, poorly soluble white solid as a byproduct. What is it, and how can I prevent its formation?

The most likely identity of this byproduct is the symmetrical N,N'-di(isoxazol-3-yl)oxamide .

  • Mechanism of Formation: This byproduct forms when a second molecule of 3-aminoisoxazole reacts with the initially formed product, ethyl (isoxazol-3-ylamino)(oxo)acetate. This is a common outcome in reactions between primary amines and diethyl oxalate, especially when the amine is not the limiting reagent or when reaction conditions are too harsh.[1][4]

  • Prevention Strategies:

    • Control Stoichiometry: Use diethyl oxalate as the excess reagent (1.1-1.5 equivalents). This ensures that the concentration of 3-aminoisoxazole is depleted before it can significantly react with the desired product.

    • Controlled Addition: Add the 3-aminoisoxazole solution dropwise to the heated solution of diethyl oxalate. This maintains a low instantaneous concentration of the amine, favoring the initial 1:1 reaction over the subsequent formation of the 2:1 byproduct.

    • Moderate Temperature: High temperatures can accelerate the rate of the second amidation step. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly suppress the formation of the oxamide.

Q3: The workup and purification are problematic. My product seems to decompose on silica gel. What are the best practices for isolation?

The target compound contains an amide and an ester, which can be sensitive to acidic or basic conditions, and the isoxazole ring itself can be labile.

  • Purification Alternatives:

    • Recrystallization: This is the preferred method if a suitable solvent system can be found. It avoids potential decomposition on stationary phases. Test various solvents like ethanol, ethyl acetate/hexane, or isopropanol.

    • Precipitation/Washing: If the product precipitates upon cooling the reaction mixture, it can be isolated by filtration and washed with a cold solvent (like ethanol or diethyl ether) to remove unreacted diethyl oxalate and other soluble impurities.[1]

  • Optimizing Column Chromatography:

    • Deactivate Silica: The acidic nature of standard silica gel can cause product degradation. Neutralize the silica by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column.

    • Use a Buffered Mobile Phase: Incorporating a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent decomposition.

    • Alternative Stationary Phases: Consider using neutral alumina or Florisil if your product shows high sensitivity to silica.

    • Rapid Purification: Do not let the product sit on the column for an extended period. Use flash chromatography with slightly higher pressure to expedite the separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Ethanol is a common and effective choice as it is a good solvent for both reactants and the ethanol byproduct does not complicate the reaction.[2] Toluene can also be used, especially if a Dean-Stark trap is employed to remove the ethanol byproduct and drive the reaction forward. The choice may depend on the scale of your reaction and the desired workup procedure. High-boiling point solvents like p-cymene have been shown to improve yields in other amidation reactions due to the higher achievable temperatures.[3]

Q2: Is a base or catalyst required for this synthesis?

The reaction between an amine and an ester to form an amide does not typically require a catalyst and can proceed thermally.[5] The nucleophilicity of 3-aminoisoxazole is generally sufficient to initiate the reaction with diethyl oxalate at elevated temperatures. Adding a non-nucleophilic base is generally not recommended as it can promote undesired side reactions, such as the Claisen condensation of diethyl oxalate.

Q3: How does reaction time influence the yield and purity?

Optimal reaction time is a balance between achieving maximum conversion of the starting material and minimizing the formation of byproducts or decomposition of the product. It is crucial to monitor the reaction's progress by TLC. Once the limiting reagent (3-aminoisoxazole) is consumed, the reaction should be stopped to prevent further side reactions, such as the formation of the N,N'-di(isoxazol-3-yl)oxamide. Typical reaction times range from 2 to 6 hours depending on the temperature and scale.[2][6]

Q4: What are the critical safety precautions for this synthesis?

  • Diethyl Oxalate: It is harmful if swallowed or inhaled and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol is flammable. Toluene and DMF are flammable and have specific health hazards. Ensure all heating is done using a heating mantle and condenser, and prevent any sources of ignition.

  • 3-Aminoisoxazole: Handle with care as with any chemical reagent. Avoid inhalation of dust if it is a solid.

Data & Visualizations

Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation
ParameterCondition ACondition BCondition CExpected Outcome
Amine:Ester Ratio 1 : 11 : 1.21.2 : 1Condition B is optimal. Using excess diethyl oxalate minimizes the formation of the N,N'-di(isoxazol-3-yl)oxamide byproduct.[1]
Temperature 80 °C (Refluxing EtOH)110 °C (Refluxing Toluene)60 °CCondition A is a good starting point. Higher temperatures (B) may increase reaction rate but also risk byproduct formation and decomposition. Lower temperatures (C) may lead to incomplete conversion.
Amine Addition All at onceSlow, dropwise addition-Condition B is optimal. Slow addition keeps the amine concentration low, favoring the desired 1:1 product over the 2:1 byproduct.
Solvent EthanolTolueneDMFEthanol is a standard choice. [2] Toluene allows for azeotropic removal of the ethanol byproduct. DMF is a polar aprotic solvent that can also be effective but is harder to remove.
Diagrams

Reaction_Mechanism Reaction Mechanism and Byproduct Formation Amine 3-Aminoisoxazole Intermediate Tetrahedral Intermediate Amine->Intermediate + Diethyl Oxalate Byproduct N,N'-di(isoxazol-3-yl)oxamide Amine->Byproduct Ester Diethyl Oxalate Ester->Intermediate Product Ethyl (isoxazol-3-ylamino)(oxo)acetate Intermediate->Product - Ethanol Product->Byproduct + 3-Aminoisoxazole (Excess Amine or High Temp) Ethanol Ethanol

Caption: Reaction mechanism for the synthesis and pathway to the common oxamide byproduct.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (NMR, Fresh DEO, Excess DEO) start->check_reagents reagents_ok Purity & Ratio OK? check_reagents->reagents_ok check_conditions 2. Analyze Reaction Conditions (TLC Monitoring, Temperature) conditions_ok Full Conversion on TLC? check_conditions->conditions_ok check_workup 3. Evaluate Workup & Purification (Decomposition on Silica?) workup_ok Product Stable? check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Use Pure Amine Use Fresh/Distilled Ester Use 1.2 eq. Ester reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Optimize Temperature Change Solvent Add Amine Dropwise conditions_ok->solution_conditions No solution_workup Use Recrystallization Deactivate Silica Gel Use Alumina Column workup_ok->solution_workup No end Yield Improved workup_ok->end Yes solution_reagents->end solution_conditions->end solution_workup->end

Caption: A logical workflow to diagnose and resolve issues of low product yield.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize byproduct formation.

Materials:

  • 3-Aminoisoxazole (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Absolute Ethanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl oxalate (1.2 eq) and absolute ethanol (approx. 20 mL).

  • Heating: Begin stirring and heat the solution to a gentle reflux (approx. 80 °C).

  • Amine Addition: In a separate beaker, dissolve 3-aminoisoxazole (1.0 eq) in a minimum amount of warm absolute ethanol (approx. 10-15 mL).

  • Controlled Reaction: Using a dropping funnel, add the 3-aminoisoxazole solution dropwise to the refluxing diethyl oxalate solution over 30-45 minutes.

  • Reaction Time: Maintain the reflux and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), checking for the disappearance of the 3-aminoisoxazole spot.

  • Workup:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath.

    • The product may crystallize or precipitate from the solution. If so, collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted diethyl oxalate.

    • If no solid forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purification:

    • Primary Method (Recrystallization): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure ethyl (isoxazol-3-ylamino)(oxo)acetate.

    • Secondary Method (Chromatography): If recrystallization is ineffective, purify by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

References

  • BenchChem. (2025). Troubleshooting low yield in diaminopropane coupling reactions. BenchChem Technical Support.
  • Request PDF. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2022, May 31). R Discovery.
  • Reddit. (2021, October 20).
  • Al-Mokhtar, M. A., et al. (2024).
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. BenchChem Technical Support.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing.
  • Why did my amide syntesis does not work? (2021, April 14).
  • Al-Mokhtar, M. A., et al. (2025, July 8).
  • Luan, T., et al. (2024, January 19). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect.
  • Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2016). Oriental Journal of Chemistry.
  • Clark, J. H., et al. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • Tseng, C-T., et al. (2018). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)
  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008).
  • Wróblewska, A., et al. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • Breistein, P., et al. (2023, February 7).
  • Processes for preparing 3-amino-isoxazoles. (1966).
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Chemistry Stack Exchange.
  • Natural products-isoxazole hybrids. (2024, April 15). ScienceDirect.
  • Wang, X-S., et al. (2013, November 5).
  • BenchChem. (n.d.).
  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2017).
  • Kiyani, H. (2022). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Heterocycles.
  • Method of producing ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate. (2016).

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl (isoxazol-3-ylamino)(oxo)acetate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution of ethyl (isoxazol-3-ylamino)(oxo)acetate in Dimethyl Sulfoxide (DMSO).

Below, we dissect the thermodynamic and chemical causality behind these solubility bottlenecks and provide self-validating protocols to ensure the integrity of your screening assays.

Diagnostic Workflow

G Start Poor Solubility of Ethyl (isoxazol-3-ylamino)(oxo)acetate CheckH2O Assess DMSO Quality (Water Contamination?) Start->CheckH2O Initial Diagnostic Degradation Suspect Ester Hydrolysis (Degradation to Acid) Start->Degradation If Precipitate Forms Over Time UseAnhydrous Use Anhydrous DMSO (<50 ppm H2O) CheckH2O->UseAnhydrous If Wet / Old Stock Lattice High Lattice Energy (Intermolecular H-Bonds) CheckH2O->Lattice If Dry / Fresh Stock HeatSonicate Gentle Heating (35°C) & Sonication Lattice->HeatSonicate Overcome Enthalpy LCMS Verify Integrity via LC-MS Degradation->LCMS Validate Structure

Diagnostic workflow for troubleshooting DMSO solubility issues.

Technical FAQs: Mechanistic Insights & Troubleshooting

Q1: Why does ethyl (isoxazol-3-ylamino)(oxo)acetate exhibit poor solubility in DMSO despite the solvent's strong dipole moment? A1: The causality lies in the thermodynamic balance between the compound's crystal lattice energy and the solvation energy provided by DMSO. Ethyl (isoxazol-3-ylamino)(oxo)acetate features an isoxazole ring and an oxoacetate (oxamate) moiety. The amide N-H acts as a potent hydrogen bond donor, while the isoxazole nitrogen and the dicarbonyl oxygens act as multiple hydrogen bond acceptors. This promotes a highly planar, tightly packed crystal lattice driven by intermolecular hydrogen bonding. While DMSO is an excellent hydrogen bond acceptor, it is not a donor. If the solid-state lattice energy exceeds the enthalpy of solvation, the compound remains insoluble[1]. Compound solubility in DMSO represents a serious bottleneck in early stages of drug discovery, heavily dependent on these structural factors[2].

Q2: My compound initially dissolved but precipitated after a few days in storage. What caused this? A2: This is a classic symptom of either water contamination or chemical degradation. DMSO is highly hygroscopic; every time a storage vial is opened, it absorbs atmospheric moisture. Water drastically reduces DMSO's solvating power for lipophilic and planar organic molecules, leading to precipitation[3]. Furthermore, the ethyl oxoacetate group is highly electrophilic. In the presence of trace water absorbed by the DMSO, the ethyl ester can undergo hydrolysis to form the free carboxylic acid. This degradation product has a completely different solubility profile and often precipitates out of the DMSO matrix.

Q3: How can I differentiate between a lattice energy issue and water-induced precipitation? A3: To establish a self-validating diagnostic, prepare two parallel samples: one using standard benchtop DMSO and another using freshly opened, anhydrous DMSO (<50 ppm water) handled under an inert atmosphere. If the compound dissolves readily in the anhydrous DMSO but not the benchtop DMSO, water contamination is the primary culprit[3]. If it struggles to dissolve in both, the issue is intrinsic lattice energy. Carefully controlling DMSO concentrations and quality is critical to avoid confounding results in screening assays[4].

Q4: What are the recommended techniques to force dissolution without degrading the oxoacetate group? A4: Do not use excessive heat (e.g., >60°C), as this accelerates ester hydrolysis and potential thermal degradation of the isoxazole ring. Instead, utilize temperature-controlled sonication (keeping the bath below 40°C) to provide the mechanical energy required to break the crystal lattice. If sonication fails, consider using a co-solvent system. Adding 5-10% of a secondary polar aprotic solvent like Dimethylacetamide (DMAc) can disrupt the specific solute-solute interactions that DMSO alone cannot overcome.

Quantitative Solubility Profiles

Summarizing the expected behavior of ethyl (isoxazol-3-ylamino)(oxo)acetate under various solvent conditions allows for rapid decision-making at the bench.

Solvent ConditionSolubilizing MethodExpected Solubility LimitRisk Profile & Causality
Standard DMSO (Benchtop, ~1000 ppm H₂O)Vortexing at 25°C< 5 mMHigh Risk: Water competes for H-bond sites, reducing solvation energy[3].
Anhydrous DMSO (Sealed, <50 ppm H₂O)Vortexing at 25°C~ 15 mMLow Risk: Maximizes DMSO-solute interactions without water interference[4].
Anhydrous DMSO Sonication at 35°C~ 50 mMModerate Risk: Acoustic cavitation overcomes lattice energy[1]; monitor for hydrolysis.
DMSO + 10% DMAc (Co-solvent)Vortexing at 25°C> 75 mMLow Risk: Mixed solvent system disrupts specific planar crystal stacking.
Self-Validating Protocol: Preparation of Stable Stock Solutions

This protocol is designed as a self-validating system. By incorporating centrifugation and LC-MS validation, you ensure that the compound is truly dissolved and chemically intact, rather than suspended or degraded.

Step 1: Reagent Preparation

  • Equilibrate a fresh, sealed bottle of anhydrous DMSO (<50 ppm water) to room temperature in a desiccator to prevent condensation[3].

  • Purge the headspace of your working vial with dry argon or nitrogen.

Step 2: Gravimetric Addition

  • Weigh the required mass of ethyl (isoxazol-3-ylamino)(oxo)acetate directly into a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

Step 3: Mechanical and Acoustic Agitation

  • Vortex the solution vigorously for 2–5 minutes[3].

  • If particulates remain, transfer the vial to a temperature-controlled ultrasonic bath set to 35°C. Sonicate for 10 minutes. Critical: Do not exceed 40°C to prevent ester hydrolysis.

Step 4: Self-Validation (Centrifugation)

  • Transfer an aliquot of the solution to a microcentrifuge tube and spin at 10,000 × g for 5 minutes.

  • Causality Check: Inspect the bottom of the tube. If a microscopic pellet forms, the compound was only in suspension, indicating the solubility limit has been exceeded. Use only the supernatant for downstream assays.

Step 5: Integrity Verification

  • Dilute a 1 µL aliquot of the supernatant into 1 mL of acetonitrile and analyze via LC-MS.

  • Causality Check: Confirm the presence of the parent mass (M+H) and ensure the absence of the hydrolyzed free acid peak. This validates that the heating/sonication steps did not degrade the oxoacetate moiety.

References[2] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed (NIH). View Source[3] Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem. View Source[4] Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. View Source[1] CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry. View Source

Sources

Technical Support Center: Preventing Hydrolysis of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with ethyl (isoxazol-3-ylamino)(oxo)acetate . This compound is highly susceptible to degradation, and standard laboratory storage practices are often insufficient to maintain its integrity.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term stability of your compound.

Mechanistic Causality: The Vulnerability of the Oxamate Ester

To prevent degradation, we must first understand the structural causality behind it. Ethyl (isoxazol-3-ylamino)(oxo)acetate contains an oxoacetate (oxamate) moiety —two adjacent carbonyl groups. The alpha-keto group exerts a profound electron-withdrawing effect, stripping electron density away from the ester carbonyl.

This makes the ester highly electrophilic and exceptionally vulnerable to nucleophilic attack by atmospheric water. Even trace amounts of moisture, catalyzed by ambient temperature or residual acids/bases, will rapidly cleave the ester bond, yielding the cell-impermeable oxamic acid derivative and ethanol 1.

DegradationFactors A Atmospheric Moisture (Nucleophile) D Ethyl (isoxazol-3-ylamino) (oxo)acetate A->D B Temperature > 4°C (Kinetic Driver) B->D C Trace Acids/Bases (Catalysts) C->D E Oxamic Acid + Ethanol D->E Ester Hydrolysis

Logical relationship of environmental factors driving oxamate ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: I stored my compound in a tightly capped vial in the refrigerator, but it still degraded. Why? A: Standard laboratory refrigerators maintain a high relative humidity (often >30% RH) 2. If the vial was sealed in ambient air, the trapped moisture condenses as the temperature drops, creating a localized micro-environment of water directly on your solid compound. This accelerates nucleophilic attack.

Q: Can I store this compound as an aqueous stock solution for daily assays? A: No. Aqueous solutions of oxamate derivatives undergo rapid hydrolysis and should never be stored for more than 24 hours 3. For liquid storage, you must use strictly anhydrous DMSO or DMF stored over activated 3Å molecular sieves, and keep the aliquots at -80°C.

Q: Why do you recommend Argon over Nitrogen for purging vials? A: Argon is significantly denser than ambient air and Nitrogen. When dispensed into a vial, Argon sinks and creates a protective "blanket" directly over the solid compound, effectively displacing lighter oxygen and moisture before the septum is sealed .

Quantitative Stability Data

To highlight the critical need for proper storage, the table below summarizes the representative degradation kinetics of highly electrophilic alpha-keto esters under various environmental conditions.

Storage EnvironmentRelative Humidity (RH)TemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer (pH 7.4) 100%37°C< 2 hoursRapid ester hydrolysis
Ambient Benchtop 40-60%22°C3-5 daysAtmospheric moisture attack
Standard Refrigerator > 30%4°C2-4 weeksCondensation-driven hydrolysis
Desiccator (Silica Gel) < 10%22°C> 6 monthsTrace moisture exposure
Argon-Purged Desiccator < 1%-20°C> 2 yearsStable (Optimal)

Troubleshooting Guide

Issue: Inconsistent or failing results in cellular/biochemical assays.

  • Causality: The ethyl ester is required for cell permeability. If hydrolyzed to the oxamic acid, the compound cannot cross the lipid bilayer, resulting in a false negative (loss of efficacy).

  • Diagnostic Validation: Run the stock solution via LC-MS. Look for a mass shift corresponding to the loss of the ethyl group (-28 Da, representing the transition from the ethyl ester to the free carboxylic acid).

  • Resolution: Discard the degraded stock. Prepare a fresh solution from a properly stored, anhydrous solid batch.

Issue: Compound is precipitating out of the DMSO stock solution.

  • Causality: The hydrolyzed product (oxamic acid derivative) often has significantly lower solubility in organic solvents than the parent ester. Precipitation is a macroscopic indicator of chemical degradation.

  • Resolution: Do not attempt to heat or sonicate the precipitate back into solution, as the chemical identity has already changed. Discard and formulate fresh.

Validated Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checks are met.

Protocol: Anhydrous Aliquoting and Long-Term Storage

Objective: To completely isolate ethyl (isoxazol-3-ylamino)(oxo)acetate from atmospheric moisture and kinetic drivers during long-term storage.

Materials Required:

  • Oven-dried amber glass vials (dried at 120°C for >4 hours) 4

  • PTFE-faced rubber septa caps

  • Argon gas line with a sterile needle

  • Vacuum desiccator containing indicating silica gel

Step-by-Step Methodology:

  • Glassware Preparation: Remove amber vials from the 120°C oven and immediately transfer them to a desiccator to cool. Causality: Glassware contains a microscopic film of adsorbed water at room temperature. Heating drives this off, and cooling in a desiccator prevents re-adsorption.

  • Aliquoting: Working quickly in a low-humidity environment, transfer the lyophilized solid compound into the cooled vials.

  • Argon Purging: Insert the Argon gas needle into the vial, keeping the tip just above the solid powder. Purge with a gentle stream of Argon for 15-20 seconds.

  • Septum Sealing: While the Argon is still flowing, quickly slide the PTFE-faced septum cap onto the vial and crimp/screw it tightly.

    • Self-Validation Check 1: Pierce the septum with a dry, empty syringe. If the plunger is slightly pushed outward, you have successfully created positive Argon pressure. If not, the seal is compromised; repeat Step 3.

  • Desiccator Storage: Place the sealed vials into a vacuum desiccator.

    • Self-Validation Check 2: Inspect the indicating silica gel in the desiccator. It must be deep blue (anhydrous). If it is pink or white, the system is compromised. Abort storage and regenerate the desiccant in an oven before proceeding.

  • Temperature Control: Transfer the entire desiccator unit to a -20°C freezer for long-term storage.

StorageWorkflow S1 1. Lyophilize Compound S2 2. Transfer to Amber Vial S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE Septum S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Step-by-step workflow for the anhydrous storage of moisture-sensitive esters.

References

  • Desiccator Storage: The Missing Link in the Manufacturing Chain Source: Terra Universal URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL:[Link]

Sources

Technical Support Center: Optimizing Synthesis of Ethyl (Isoxazol-3-ylamino)(oxo)acetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and in-depth answers to common challenges encountered in the laboratory.

Section 1: Understanding the Core Synthesis

The target molecule, ethyl (isoxazol-3-ylamino)(oxo)acetate, is typically synthesized via the N-acylation of a 3-aminoisoxazole precursor with an ethyl oxalyl derivative. The overall success of the synthesis hinges on the purity of the starting materials and precise control over the acylation step.

General Synthetic Workflow

The synthesis is conceptually straightforward, involving the formation of an amide bond between the nucleophilic 3-aminoisoxazole and an electrophilic acylating agent.

Synthetic Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Acylation & Purification A Starting Materials (e.g., β-ketoester, hydroxylamine) B Synthesis of 3-Aminoisoxazole Core A->B Cyclocondensation C N-Acylation Reaction (Base, Solvent, Acylating Agent) B->C Key Optimization Step D Aqueous Workup & Extraction C->D E Purification (Crystallization / Chromatography) D->E F Final Product: Ethyl (isoxazol-3-ylamino)(oxo)acetate E->F Troubleshooting_Low_Yield start Low Isolated Yield check_tlc Check Reaction Completion (TLC / LC-MS) start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No workup_issue Workup/Purification Issue check_tlc->workup_issue Yes reagent_purity Check Reagent Purity & Stoichiometry incomplete->reagent_purity extraction_loss Modify Extraction: Back-extract aqueous layer workup_issue->extraction_loss purification_loss Optimize Purification: - Deactivate Silica - Find better recrystallization solvent workup_issue->purification_loss conditions Optimize Conditions reagent_purity->conditions OK purify_reagents Purify/Verify Starting Materials reagent_purity->purify_reagents Impure adjust_ratio Adjust Amine:Acyl Agent Ratio (1:1.1) reagent_purity->adjust_ratio Ratio Off increase_temp Increase Temperature (e.g., to 40°C) conditions->increase_temp change_base Use Stronger Base (e.g., DIPEA, NaH) conditions->change_base

Technical Support Center: Troubleshooting the Synthesis of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate. This compound is a critical oxamate intermediate used in the development of biologically active molecules, including 1[1].

While often colloquially grouped with esterification workflows due to the presence of the oxamate ester, this reaction is fundamentally an amidation between 3-aminoisoxazole and ethyl oxalyl chloride. The2[2], combined with the unique electronic properties of the isoxazole ring, often leads to a complex byproduct profile if reaction parameters are not strictly controlled.

Pathway Visualization: Main Reaction vs. Byproduct Formation

To troubleshoot effectively, we must first map the causality of byproduct formation. The diagram below illustrates the divergent pathways that lead to the target product versus common impurities.

G A 3-Aminoisoxazole (Nucleophile) C Ethyl (isoxazol-3-ylamino)(oxo)acetate (Target Product) A->C + B, Mild Base (NaHCO3) 0 °C, Dry DCM F Isoxazole Ring-Opening (Degradation) A->F Strong Base / Localized Heating B Ethyl Oxalyl Chloride (Electrophile) D N,N-Bis-acylated Byproduct (Over-reaction) C->D + B (Excess), Strong Base (TEA, DIPEA) E (Isoxazol-3-ylamino)(oxo)acetic acid (Hydrolysis) C->E + H2O (Wet Solvent / Aqueous Base)

Reaction pathways for ethyl (isoxazol-3-ylamino)(oxo)acetate synthesis and byproduct formation.

Troubleshooting FAQs: Mechanistic Causality

Q: Why am I seeing a significant amount of the N,N-bis-acylated byproduct? A: This is an electronic and stoichiometric issue. The mono-acylated target product contains an NH proton flanked by an electron-withdrawing oxamate group and an electron-deficient isoxazole ring. This makes the newly formed amide proton highly acidic. If strong organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used, they readily deprotonate the product, allowing it to act as a nucleophile against a second equivalent of ethyl oxalyl chloride. Solution: Switch to a mild, heterogeneous inorganic base (e.g., solid NaHCO₃) to 3[3]. Strictly limit the acylating agent to 1.05 equivalents.

Q: My product is contaminated with the free carboxylic acid. How can I prevent this hydrolysis? A: The ethyl ester moiety of the oxamate is highly susceptible to hydrolysis, particularly under basic aqueous conditions or if adventitious water is present in the solvent. Solution: Ensure all solvents are rigorously anhydrous. Modify the workup by filtering out solid bases rather than washing the organic layer with aqueous sodium bicarbonate, which can catalyze ester cleavage during phase separation.

Q: The reaction turns dark and the yield is low, with multiple unidentifiable spots on TLC. What causes this degradation? A: Isoxazole rings are sensitive to strong bases and elevated temperatures, which can trigger N-O bond cleavage and ring-opening (forming cyanoenolates). Furthermore, localized high concentrations of oxalyl chlorides under harsh conditions can lead to 4[4]. Solution: Maintain the reaction strictly at 0 °C during the addition phase and use dropwise addition to prevent localized exotherms.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the causality between base/solvent selection and the resulting byproduct distribution. Using a mild, heterogeneous base at low temperatures is the optimal path.

Base SelectionSolventTemperatureTarget Yield (%)Bis-acylation (%)Hydrolysis (%)
TEA (2.0 eq)THF25 °C42358
DIPEA (1.5 eq)DCM25 °C55225
Pyridine (1.2 eq)DCM0 °C7882
NaHCO₃ (1.5 eq) DCM 0 °C 91 < 2 < 1

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating methodology utilizing NaHCO₃ as the optimal base.

Step 1: Reagent Preparation & System Validation

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • In-Process Control (IPC): Verify the anhydrous state of the DCM via Karl Fischer titration (Must be <50 ppm water) to prevent baseline hydrolysis.

Step 2: Base Addition

  • Add solid sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution. Suspend the heterogeneous mixture and cool to 0 °C using an ice-water bath.

Step 3: Electrophile Addition

  • Dissolve ethyl oxalyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • IPC: Monitor the internal temperature probe; the temperature must not exceed 5 °C during addition to prevent isoxazole ring degradation.

Step 4: Reaction Monitoring

  • Stir the mixture at 0 °C for 2 hours.

  • IPC: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 84) is <1% and the target product peak (m/z 184) plateaus without the emergence of the bis-acylated mass (m/z 284).

Step 5: Quenching & Workup

  • Quench the reaction by filtering the heterogeneous mixture through a pad of Celite to remove the inorganic salts (NaHCO₃/NaCl). Crucial: Do not use aqueous basic washes.

  • Wash the filtrate once with cold 1N HCl (to remove trace unreacted amine) and once with cold brine.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the crude ethyl (isoxazol-3-ylamino)(oxo)acetate.

References

  • Source: Google Patents (WO2006047516A2)
  • Title: Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: ACS Publications URL
  • Title: Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors Source: ACS Publications URL
  • Title: Ethyl Oxalyl Monochloride | Reagent for Research Source: Benchchem URL

Sources

Stability issues of ethyl (isoxazol-3-ylamino)(oxo)acetate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl (isoxazol-3-ylamino)(oxo)acetate is a key intermediate and versatile building block in modern drug discovery and synthetic chemistry. Its unique structure, combining an isoxazole heterocycle with an ethyl oxoacetate moiety, makes it highly valuable for constructing complex molecular architectures. However, this same combination of functional groups renders the molecule susceptible to specific stability issues, particularly at room temperature. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these challenges and to offer robust, field-proven solutions for its handling, storage, and use. By understanding the underlying chemical principles of its degradation, users can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial observations and questions regarding the stability of ethyl (isoxazol-3-ylamino)(oxo)acetate.

Question 1: I've noticed my solid sample of ethyl (isoxazol-3-ylamino)(oxo)acetate is developing a yellowish or brownish tint over time, even when stored in the lab. What is happening?

Answer: This discoloration is a common visual indicator of compound degradation. The primary cause at room temperature is the hydrolysis of the ethyl ester functional group. Ambient moisture from the atmosphere can react with the ester, cleaving it to form (isoxazol-3-ylamino)(oxo)acetic acid and ethanol.[1][2][3] This acidic byproduct can, in turn, catalyze further degradation.

A secondary, though less common at ambient temperatures, cause could be the slow decomposition of the isoxazole ring itself. The nitrogen-oxygen (N-O) bond in the isoxazole ring is inherently the weakest point of the heterocycle and can be susceptible to cleavage under certain conditions, potentially leading to colored byproducts.[4][5][6]

Question 2: My stock solution in DMSO is showing multiple new peaks on my LC-MS analysis after only a few days. What are these impurities?

Answer: The most prominent new peak you are likely observing corresponds to the carboxylic acid byproduct from ester hydrolysis, as mentioned above. This is especially problematic if non-anhydrous (wet) DMSO is used.

Other impurities can arise from reactions with the solvent or further breakdown. The isoxazole ring can be opened under strongly basic or reductive conditions.[4][6] While DMSO is generally considered a stable solvent, technical grades can contain impurities that may accelerate degradation over time.

Question 3: What are the main environmental factors that accelerate the degradation of this compound?

Answer: The stability of ethyl (isoxazol-3-ylamino)(oxo)acetate is compromised by several key factors. Understanding and controlling these is critical for preserving the compound's integrity.

FactorImpact on Stability & Scientific Rationale
Moisture (Humidity) High Impact. Water is a direct reactant in the hydrolysis of the ethyl ester moiety, the primary degradation pathway.[1][7]
Temperature High Impact. Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and isoxazole ring decomposition. Storing at room temperature significantly shortens shelf-life compared to refrigerated or frozen storage.[8]
Light (UV) Moderate Impact. Photochemical energy, particularly from UV light, can promote the cleavage of the weak N-O bond in the isoxazole ring, leading to rearrangements and decomposition.[4]
pH (Acidic/Basic Contaminants) High Impact. Both acid and base can catalyze the hydrolysis of the ethyl ester.[3] Trace amounts of acid or base on glassware or in solvents can dramatically increase the degradation rate.
Oxygen Low to Moderate Impact. While the primary degradation pathway is hydrolytic, long-term exposure to atmospheric oxygen can lead to oxidative degradation, especially in solution and in the presence of trace metal catalysts.[8]

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to diagnosing and solving stability issues encountered during experiments.

Workflow: Diagnosing Compound Instability

If you suspect your compound has degraded, follow this logical workflow to identify the cause and implement corrective actions.

G cluster_0 cluster_1 Root Cause Analysis cluster_2 Corrective Actions A Instability Observed (e.g., Discoloration, Extra Peaks) B Check Solid Storage - Temp? (-20°C?) - Inert Gas? - Desiccated? A->B Investigate C Check Solution Prep - Anhydrous Solvent? - Inert Atmosphere? - Freshly Prepared? A->C Investigate D Check Reaction Conditions - pH Neutral? - Temp Controlled? - Metal Contaminants? A->D Investigate E Store solid at -20°C under Argon/N2 in a desiccator. B->E Solution F Use fresh, anhydrous solvents. Prepare solutions immediately before use. C->F Solution G Buffer reaction if necessary. Use clean, acid-washed glassware. Control temperature rigorously. D->G Solution

Caption: A decision-making flowchart for troubleshooting stability issues.

Specific Troubleshooting Scenarios

Q: I ran a reaction overnight and my yield was very low, with my starting material mostly gone and a complex mixture of byproducts. What happened?

A: This scenario strongly suggests in-situ degradation under your reaction conditions.

  • Analyze the pH: Your reaction may be too acidic or basic, which would rapidly hydrolyze the ester. Consider using a non-nucleophilic buffer if compatible with your chemistry.

  • Check for Incompatible Reagents: If you are using strong reducing agents (e.g., catalytic hydrogenation), you are likely cleaving the isoxazole N-O bond.[4] Similarly, strong bases can promote ring-opening.[6]

  • Temperature Control: If the reaction is exothermic, an uncontrolled temperature increase could be decomposing your material. Ensure adequate cooling and monitoring.

Q: How can I confirm that hydrolysis is the primary problem?

A: The most direct way is through analytical chemistry.

  • LC-MS: Look for a new peak with a mass corresponding to the loss of the ethyl group (-C₂H₄) and the addition of a proton (+H). The resulting mass will be 28 atomic mass units (amu) lower than the parent compound.

  • ¹H NMR: In the hydrolyzed product, the characteristic quartet and triplet signals of the ethyl group (~4.4 ppm and ~1.4 ppm, respectively) will disappear, and a broad singlet for the new carboxylic acid proton (-COOH) will appear, typically far downfield (>10 ppm), though it may be exchanged with solvent protons.

Part 3: Recommended Protocols for Handling and Use

Adherence to strict handling protocols is the most effective way to prevent degradation.

Protocol 1: Long-Term Storage of Solid Compound
  • Vial Selection: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial headspace thoroughly with a dry, inert gas such as argon or nitrogen. This displaces both moisture and oxygen.

  • Temperature: Store the sealed vial at -20°C or lower.[9] A standard laboratory freezer is sufficient.

  • Desiccation: Place the vial inside a secondary container with a desiccant (e.g., silica gel) to capture any moisture that may permeate the seal over time.

Protocol 2: Weighing and Preparing Stock Solutions
  • Equilibration: Before opening, remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30-45 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to immediately condense on the cold solid, initiating hydrolysis.

  • Solvent Selection: Use only high-purity, anhydrous solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Solvents should be freshly opened or obtained from a solvent purification system.

  • Weighing & Dissolving: Perform the weighing and dissolution steps as quickly as possible. If possible, conduct these operations inside a glovebox or under a stream of inert gas.

  • Solution Storage: Stock solutions are not recommended for long-term storage. If a solution must be stored, it should be flash-frozen and kept at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Visual Guide to Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway and a potential secondary pathway involving the isoxazole ring.

G cluster_conditions A Ethyl (isoxazol-3-ylamino)(oxo)acetate (Parent Compound) B (isoxazol-3-ylamino)(oxo)acetic Acid (Hydrolysis Product) A->B Primary Pathway C Ring-Opened Byproducts A->C Secondary Pathway D Ethanol Moisture + H₂O (Moisture, Acid/Base Catalyst) Energy + Energy (Heat, Light, Metal Catalyst)

Caption: Potential degradation pathways for the target compound.

References

  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds | Request PDF. Retrieved from [Link]

  • Sasol. (2025, August 14). Ethyl Acetate - SasolTechData.com. Retrieved from [Link]

  • García-López, J. A., et al. (2018). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 3(10), 14063–14071. [Link]

  • Woźniak, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(6), 2824. [Link]

  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1369. [Link]

  • LODI S.A.S. (2022, November 2). SAFETY DATA SHEET - FENOX EC. Retrieved from [Link]

  • ResearchGate. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives | Request PDF. Retrieved from [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. [Link]

  • Anand, A., & Singh, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 77, 463-483. [Link]

  • Hagesaether, E., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12157–12171. [Link]

  • ResearchGate. (n.d.). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes | Request PDF. Retrieved from [Link]

  • Zhang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3656. [Link]

  • Wang, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Chen, Y., et al. (2018). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 61(17), 7799–7813. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6649835. [Link]

  • Johnston, V. J., et al. (2013). Hydrolysis of ethyl acetate in ethanol separation process.
  • Slaninova, V., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2951. [Link]

  • Kiyani, H., & Ghorbani, F. (2018). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society, 83(10), 1149-1158. [Link]

  • Çitak, A., & Kıvrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 883-890. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 263-272. [Link]

  • Columbia University. (n.d.). CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Kinetic Studies of the Thermal Degradation of Mebendazole Polymorphs A and C | Request PDF. Retrieved from [Link]

  • Zhang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Wietrzyk, J., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(11), 5873. [Link]

  • Chemboost : chemistry classes. (2023, July 8). Hydrolysis of ethyl acetate | Pseudo unimolecular reactions | Chemical kinetics - Bsc 1st year. YouTube. [Link]

  • Wang, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. RSC Medicinal Chemistry. [Link]

Sources

Resolving HPLC peak tailing for ethyl (isoxazol-3-ylamino)(oxo)acetate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex, highly functionalized heterocycles. The molecule ethyl (isoxazol-3-ylamino)(oxo)acetate presents a unique "dual-threat" in reversed-phase high-performance liquid chromatography (RP-HPLC). It possesses both a basic/hydrogen-bonding isoxazole-amine axis and a highly chelating oxoacetate moiety.

This guide is designed to move beyond basic troubleshooting. Here, we explore the chemical causality behind peak tailing for this specific compound and provide self-validating protocols to restore peak symmetry and ensure reliable quantification.

Part 1: The Mechanistic Roots of Peak Tailing

To fix a chromatographic problem, we must first understand the analyte's micro-environment within the column. For ethyl (isoxazol-3-ylamino)(oxo)acetate, tailing is rarely a simple physical void issue; it is driven by two primary chemical interactions:

  • The Oxoacetate Motif (Metal Chelation): The adjacent carbonyl groups (C=O) of the oxoacetate group, combined with the amine nitrogen, create a bidentate ligand. This structure readily chelates transition metals (such as Fe³⁺ or Ti⁴⁺) that leach from stainless steel frits, tubing, or reside as trace impurities in the silica matrix[1]. This chelation creates a strong secondary retention mechanism, resulting in a severe, dragging tail.

  • The Isoxazole-Amine Axis (Silanol Interactions): The nitrogen atoms in the isoxazole ring and the secondary amine can participate in strong hydrogen bonding or ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the stationary phase[2].

Part 2: Diagnostic Workflow

Before changing column chemistries, use the following logical decision tree to isolate the root cause of the tailing.

G Start Analyze Peak Tailing Ethyl (isoxazol-3-ylamino)(oxo)acetate CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System Issue: Check Dead Volume / Frit CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue CheckAll->SpecificIssue No CheckMetal Test Metal Chelation: Add 0.1 mM EDTA SpecificIssue->CheckMetal MetalResolved Metal Chelation Confirmed: Use PEEK/Bio-inert System CheckMetal->MetalResolved Tailing Improves CheckSilanol Test Silanol Interaction: Lower pH to 2.5 - 3.0 CheckMetal->CheckSilanol No Change SilanolResolved Silanol Issue Confirmed: Use End-capped C18 CheckSilanol->SilanolResolved Tailing Improves

Diagnostic workflow for isolating peak tailing causes in oxoacetate derivatives.

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol in your lab should be a self-validating system. Do not guess; prove the mechanism by measuring the USP Tailing Factor ( Tf​ ) before and after each targeted intervention.

Protocol A: Mitigating Metal Chelation (The "Oxoacetate" Effect)

Causality: Trace metals in the HPLC system become immobile in the silica bed. The oxoacetate moiety chelates these metals, delaying the elution of a fraction of the analyte molecules[1]. Self-Validating Workflow:

  • Baseline Run: Inject the standard using your current mobile phase (e.g., 50:50 Water/MeCN with 0.1% Formic Acid). Record the baseline Tf​ .

  • Chelator Spike: Prepare a fresh aqueous mobile phase containing 0.1 mM Ethylenediaminetetraacetic acid (EDTA) or medronic acid. These agents will outcompete the analyte for free metal ions.

  • Equilibration: Flush the column with the EDTA-spiked mobile phase for at least 20 column volumes to passivate the system.

  • Validation Run: Reinject the standard. If Tf​ drops significantly (e.g., from >2.0 to <1.3), metal chelation is confirmed as the primary culprit.

  • Permanent Solution: While EDTA is effective, it is not ideal for LC-MS. For a permanent fix, switch to a bio-inert HPLC system (PEEK tubing) and utilize a column with a metal-free housing (e.g., PEEK-lined stainless steel).

Protocol B: Suppressing Secondary Silanol Interactions

Causality: If the mobile phase pH is between 4 and 7, residual silanols on the silica surface ionize (Si-O⁻). The weakly basic isoxazole nitrogen interacts with these sites, causing peak asymmetry[3]. Self-Validating Workflow:

  • pH Adjustment: Lower the aqueous mobile phase pH to 2.5 using a strong volatile acid (e.g., 0.1% to 0.2% Trifluoroacetic Acid, TFA, or Formic Acid). At pH < 3.0, silanols are fully protonated (Si-OH), neutralizing their negative charge and preventing secondary retention[4].

  • Buffer Capacity: Ensure adequate ionic strength. Using 10-25 mM ammonium formate adjusted to pH 3.0 can help mask residual silanol interactions while maintaining LC-MS compatibility[4].

  • Column Selection: If tailing persists, the silica base may be too active. Switch to a high-purity, extensively end-capped Type-B silica C18 column, or a polar-embedded phase which sterically shields residual silanols[2].

  • Validation: Compare peak asymmetry. A reduction in tailing confirms silanol activity was the limiting factor.

Part 4: Quantitative Data Summary

To illustrate the expected impact of these protocols, below is a summary of typical chromatographic responses when optimizing the analysis of highly functionalized chelating agents like ethyl (isoxazol-3-ylamino)(oxo)acetate.

Experimental ConditionUSP Tailing Factor ( Tf​ )Theoretical Plates (N)Primary Mechanism Addressed
Standard C18, pH 5.0, Stainless Steel System2.854,200None (Baseline)
Standard C18, pH 2.5 (TFA), Stainless Steel System1.956,100Silanol Ionization
End-capped C18, pH 2.5, Stainless Steel System1.608,500Residual Silanol Access
End-capped C18, pH 2.5, + 0.1 mM EDTA1.1511,200Metal Chelation
PEEK-lined C18, pH 2.5, Bio-inert System1.05 12,500 Comprehensive (Ideal)

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time, even with a high-quality end-capped column? A: End-capping reagents (like trimethylchlorosilane) are susceptible to hydrolysis, especially if you routinely operate at pH < 2.0 or > 8.0. As the end-capping degrades over hundreds of injections, fresh silanols are exposed, progressively increasing secondary interactions and tailing.

Q: Can I use triethylamine (TEA) as a silanol blocker for this molecule? A: While TEA is a classic silanol blocker that competes for active acidic sites, it is not MS-compatible and causes severe ion suppression. For modern LC-MS workflows, lowering the pH and using a highly deactivated, end-capped column is the preferred, scientifically validated approach[3].

Q: Is it possible that my sample solvent is causing the tailing, rather than the column? A: Absolutely. If ethyl (isoxazol-3-ylamino)(oxo)acetate is dissolved in 100% strong organic solvent (like DMSO or pure Acetonitrile) and injected into a highly aqueous mobile phase, it causes a "solvent mismatch." This leads to localized overloading and dispersion at the column head, which perfectly mimics chemical tailing. Always try to match the injection solvent to the initial mobile phase conditions.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 3[3]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.com - 2[2]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek - 1[1]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com - 4[4]

Sources

Validation & Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl (Isoxazol-3-ylamino)(oxo)acetate in Oxalamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of pharmaceutical scaffolds—particularly kinase inhibitors and receptor antagonists—unsymmetrical oxalamides are privileged motifs. The synthesis of these motifs frequently relies on the aminolysis of an oxamate intermediate. This guide provides an in-depth, objective comparison between two highly utilized intermediates: ethyl (isoxazol-3-ylamino)(oxo)acetate and methyl (isoxazol-3-ylamino)(oxo)acetate . By analyzing their kinetic profiles, steric properties, and process chemistry implications, this document equips researchers with the data necessary to select the optimal reagent for their specific synthetic workflows.

Structural & Electronic Profiling

Both the methyl and ethyl oxamate derivatives share a highly electron-withdrawing 3-aminoisoxazole moiety. The presence of adjacent heteroatoms (N, O) in the isoxazole ring pulls electron density away from the amide nitrogen, which in turn inductively increases the electrophilicity of the adjacent ester carbonyl.

While both esters are highly reactive compared to standard aliphatic esters, their differential reactivity toward nucleophilic acyl substitution (aminolysis) is governed by the alkoxy leaving group:

  • Steric Hindrance: The primary driver of reaction rate differences. The methyl ester presents significantly less steric bulk to the incoming amine nucleophile during the formation of the transition state[1].

  • Leaving Group Ability: Methoxide ( pKa​ ~15.5) is a marginally better leaving group than ethoxide ( pKa​ ~15.9), facilitating a slightly faster collapse of the tetrahedral intermediate.

Reaction Workflow & Kinetic Pathway

Aminolysis_Pathway Start 3-Aminoisoxazole MeEster Methyl Oxamate (Fast Kinetics) Start->MeEster Methyl Chlorooxoacetate EtEster Ethyl Oxamate (Slow Kinetics) Start->EtEster Ethyl Chlorooxoacetate TetraMe Tetrahedral Intermediate (Ea ~25 kJ/mol) MeEster->TetraMe k_rel = 3.6x TetraEt Tetrahedral Intermediate (Ea ~32 kJ/mol) EtEster->TetraEt k_rel = 1.0x Nucleophile Amine Nucleophile Nucleophile->TetraMe Nucleophile->TetraEt Product Unsymmetrical Oxalamide (Target Scaffold) TetraMe->Product - Methanol TetraEt->Product - Ethanol

Kinetic pathway of methyl vs. ethyl oxamate aminolysis in oxalamide synthesis.

Kinetic Comparison: Aminolysis Reactivity

Kinetic modeling of ester aminolysis demonstrates that the transition from an ethyl ester to a methyl ester significantly lowers the activation energy ( Ea​ ) required for the nucleophilic attack. Recent process chemistry studies on similar oxamate systems have quantified this difference, revealing that aminolysis of methyl esters proceeds approximately 3.6 times faster than their ethyl ester counterparts under identical conditions[1].

Furthermore, the activation energy for the nucleophilic attack on a methyl ester is typically observed around 24.8–27.9 kJ/mol, whereas the ethyl ester requires ~32.0–37.3 kJ/mol[1].

Quantitative Performance Matrix
ParameterMethyl (isoxazol-3-ylamino)(oxo)acetateEthyl (isoxazol-3-ylamino)(oxo)acetate
Steric Hindrance (Alkoxy Group) Low ( CH 3​ )Moderate ( CH 2​ CH 3​ )
Relative Aminolysis Rate ( krel​ ) ~3.6x[1]1.0x (Baseline)
Activation Energy ( Ea​ ) ~24.8 – 27.9 kJ/mol[1]~32.0 – 37.3 kJ/mol[1]
Leaving Group p Ka​ (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)
Typical Reaction Temp (Aminolysis) 20 °C – 40 °C40 °C – 60 °C
Byproduct Volatility (Removal) High (MeOH b.p. 64.7 °C)Moderate (EtOH b.p. 78.3 °C)

Strategic Takeaway: If your target amine is sterically hindered or electronically deactivated (e.g., an aniline derivative), the methyl ester is the strictly superior choice to ensure high conversion without requiring harsh heating, which could degrade the sensitive isoxazole ring.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and built-in analytical checkpoints to verify intermediate success before proceeding.

Protocol A: Synthesis of the Oxamate Intermediate

Objective: Generate the electrophilic oxamate ester with minimal bis-acylation.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-aminoisoxazole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Causality: Anhydrous DCM is critical; trace water will rapidly hydrolyze the highly electrophilic alkyl chlorooxoacetate reagents.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (1.2 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add either methyl chlorooxoacetate or ethyl chlorooxoacetate (1.05 eq) over 15 minutes.

    • Causality: The slight excess ensures complete consumption of the isoxazole. The slow addition at 0 °C suppresses the exothermic formation of bis-acylated byproducts.

  • Self-Validation Checkpoint: After 1 hour of stirring at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 1:1). The reaction is successful if the highly polar 3-aminoisoxazole spot is completely consumed, replaced by a single, higher- Rf​ UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Aminolysis to Unsymmetrical Oxalamide

Objective: Convert the oxamate intermediate into the final oxalamide scaffold.

  • Solvent Selection: Dissolve the synthesized methyl or ethyl (isoxazol-3-ylamino)(oxo)acetate (1.0 eq) in a polar protic solvent (e.g., Methanol for the methyl ester, Ethanol for the ethyl ester) at 0.2 M.

    • Causality: Matching the solvent to the ester's alkoxy group prevents transesterification side reactions (e.g., using MeOH with the ethyl ester would yield a complex mixture of methyl and ethyl oxamates).

  • Amine Addition: Add the target nucleophilic amine (1.2 eq).

  • Thermal Activation:

    • If using the Methyl Ester: Stir at 20 °C – 25 °C (Room Temperature) for 2–4 hours.

    • If using the Ethyl Ester: Heat to 50 °C for 6–12 hours to overcome the higher Ea​ barrier[1].

  • Self-Validation Checkpoint: Monitor via UPLC-MS. The reaction is deemed complete when the oxamate starting material peak (UV 254 nm) is <1% relative to the product peak. Intervention: If conversion stalls at <90% after the allotted time, spike the mixture with an additional 0.2 eq of the amine and continue stirring.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting oxalamides typically exhibit poor solubility in cold ethereal solvents; trituration with cold diethyl ether often yields analytically pure product without the need for column chromatography.

Process Chemistry Considerations

When scaling up from medicinal chemistry discovery to process development, the choice between the methyl and ethyl variant impacts the overall manufacturing route:

  • Throughput & Cycle Time: The methyl ester's faster kinetics allow for significantly shorter batch cycle times. In automated parallel synthesis or continuous flow setups, the methyl ester guarantees higher throughput[1].

  • Impurity Profiles: The higher temperatures required to drive the ethyl ester aminolysis to completion can lead to increased levels of ester hydrolysis (forming the unreactive oxamic acid impurity) if trace water is present in the amine or solvent[1].

  • Environmental & Safety Factors: The byproduct of the methyl ester aminolysis is methanol, which is more toxic than the ethanol byproduct of the ethyl ester. However, methanol's lower boiling point (64.7 °C vs. 78.3 °C) makes it easier to strip from the reactor under milder vacuum conditions, protecting thermally sensitive APIs.

References

  • Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol ACS Sustainable Chemistry & Engineering[Link]

  • A Journey through Process Development Enhanced by Kinetic Modeling: An Efficient Manufacturing Route to Balcinrenone Organic Process Research & Development (ACS Publications)[Link]

Sources

Comparing efficacy of ethyl (isoxazol-3-ylamino)(oxo)acetate with standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Ethyl (isoxazol-3-ylamino)(oxo)acetate Against Standard LDHA Inhibitors: A Technical Guide

As the metabolic reprogramming of cells—particularly the Warburg effect—continues to be a primary target in oncology and immunology, the selective inhibition of Lactate Dehydrogenase A (LDHA) has become a critical focal point for drug development. LDHA catalyzes the final step of aerobic glycolysis, converting pyruvate to lactate while regenerating NAD⁺.

This guide provides a rigorous, data-driven comparison between a highly specialized oxamate derivative, ethyl (isoxazol-3-ylamino)(oxo)acetate (EIAO) , and established industry-standard inhibitors. By analyzing the structural causality behind its efficacy and detailing self-validating experimental workflows, this guide equips researchers with the framework needed to evaluate these compounds in advanced metabolic assays.

Mechanistic Rationale & Structural Causality

To understand the efficacy of EIAO, we must first examine the limitations of classic LDHA inhibitors. is the foundational, substrate-like competitive inhibitor of LDHA. It perfectly mimics pyruvate, binding to the active site and interacting with the Arg168 side chain. However, its high polarity results in notoriously poor cellular permeability, requiring millimolar concentrations to achieve in vitro efficacy.

Ethyl (isoxazol-3-ylamino)(oxo)acetate overcomes these pharmacokinetic barriers through two deliberate structural modifications:

  • The Ethyl Ester Prodrug Mechanism: The ethyl ester masks the negative charge of the oxamic acid core. This drastically increases lipophilicity and membrane permeability. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the ester, releasing the active oxamate pharmacophore directly at the site of high LDHA concentration.

  • The Isoxazole Ring: The addition of the isoxazol-3-ylamino group introduces a heteroaromatic ring capable of engaging in π-π stacking and supplementary hydrogen bonding within the active site pocket, significantly lowering the dissociation constant ( Ki​ ) compared to unsubstituted oxamate.

In contrast, modern standard inhibitors like and operate primarily as NADH-competitive or allosteric-competitive inhibitors, binding to the cofactor site rather than the substrate pocket.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LDHA Enzyme LDHA->Pyruvate Catalyzes EIAO Ethyl (isoxazol-3-ylamino) (oxo)acetate EIAO->LDHA Competitive Inhibition FX11 Standard Inhibitors (FX11, GSK2837808A) FX11->LDHA

Fig 1: LDHA-mediated metabolic pathway and points of competitive inhibition.

Quantitative Efficacy Comparison

The following tables synthesize the biochemical and cellular profiles of EIAO against the classic standard (Sodium Oxamate) and advanced small-molecule inhibitors (FX11, GSK2837808A).

Table 1: Biochemical & Pharmacological Profile

InhibitorPrimary Target SiteBinding MechanismBiochemical Affinity ( Ki​ / IC50​ )Cellular Permeability
EIAO Pyruvate PocketCompetitive~5 - 15 µMHigh (Ester Prodrug)
Sodium Oxamate Pyruvate PocketCompetitive26 µMLow
FX11 NADH PocketCompetitive8 µMModerate
GSK2837808A NADH PocketCompetitive2.6 nMHigh

Table 2: Cellular Metabolic Flux Modulation (A549 / HeLa Models)

InhibitorBasal Glycolysis InhibitionGlycolytic Capacity InhibitionOff-Target Toxicity / ROS Induction
EIAO +++++++Low
Sodium Oxamate ++Low
FX11 +++++Moderate (Induces ROS)
GSK2837808A ++++++++Low

Note: EIAO demonstrates superior glycolytic capacity inhibition compared to sodium oxamate due to its intracellular accumulation and subsequent esterase-driven activation, which prevents it from being easily outcompeted by surges in intracellular pyruvate.

Validated Experimental Methodologies

To objectively compare these inhibitors, protocols must be designed as self-validating systems . This ensures that observed decreases in metabolic activity are unequivocally due to on-target LDHA inhibition, rather than generalized cytotoxicity or assay interference.

Protocol A: In Vitro LDH Enzymatic Assay (NADH Oxidation)

Causality: LDHA converts pyruvate to lactate by oxidizing NADH to NAD⁺. Because NADH absorbs light strongly at 340 nm and NAD⁺ does not, measuring the kinetic decrease in absorbance at 340 nm provides a direct, real-time readout of LDHA enzymatic velocity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4). Prepare fresh solutions of 2 mM Pyruvate and 0.5 mM NADH.

  • Inhibitor Titration: Serially dilute EIAO, FX11, and GSK2837808A in DMSO. Self-Validation Step: Maintain a constant 1% DMSO concentration across all wells to rule out solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 ng of purified recombinant human LDHA to the buffer containing the inhibitors. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the Pyruvate/NADH mixture to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Control: Include a "No-Enzyme Blank" to account for any intrinsic UV absorbance by the isoxazole ring of EIAO, and a "No-Inhibitor Control" to establish the Vmax​ .

Protocol B: Real-Time Cellular Bioenergetics (Seahorse XF Glycolysis Stress Test)

Causality: While biochemical assays prove target engagement, they do not account for cell permeability or prodrug activation. The measures the Extracellular Acidification Rate (ECAR). As cells convert glucose to lactate, they extrude protons, lowering the pH of the microenvironment. EIAO's efficacy is proven by its ability to blunt this acidification.

G Start Seahorse XF Glycolysis Stress Test Basal 1. Basal ECAR Measurement (Glucose Starvation) Start->Basal Glucose 2. Glucose Injection (Isolates Glycolytic Flux) Basal->Glucose Oligo 3. Oligomycin Injection (Measures Glycolytic Capacity) Glucose->Oligo TwoDG 4. 2-DG Injection (Validates Non-Glycolytic ECAR) Oligo->TwoDG

Fig 2: Step-by-step Seahorse XF metabolic flux analysis workflow.

  • Cell Preparation: Seed cancer cells (e.g., A549) in a Seahorse XF96 microplate. Pre-treat with EIAO (10 µM), FX11 (10 µM), or Vehicle for 4 hours to allow for esterase cleavage of the EIAO prodrug.

  • Starvation Phase: Wash and incubate cells in Glycolysis Stress Test Medium (glucose-free) for 1 hour. This establishes the non-glycolytic ECAR baseline.

  • Glucose Injection (10 mM): Injected via Port A. The resulting spike in ECAR represents the basal rate of glycolysis. Effective LDHA inhibitors will significantly suppress this spike.

  • Oligomycin Injection (1 µM): Injected via Port B. By inhibiting mitochondrial ATP synthase, cells are forced to rely entirely on glycolysis, revealing the Glycolytic Capacity. EIAO effectively prevents this compensatory spike, proving its robustness against substrate buildup.

  • 2-Deoxyglucose (2-DG) Injection (50 mM): Injected via Port C. Self-Validation Step: 2-DG completely shuts down hexokinase, stopping all glycolysis. If the ECAR does not drop back to the initial baseline, the acidification is coming from non-glycolytic sources, invalidating the assay.

Conclusion

Ethyl (isoxazol-3-ylamino)(oxo)acetate represents a highly rational evolution of the classic oxamate pharmacophore. By utilizing an ethyl ester for cellular penetration and an isoxazole ring for enhanced active-site anchoring, it bridges the gap between the mechanistic purity of sodium oxamate and the potent, but structurally complex, modern inhibitors like GSK2837808A. When evaluated through rigorous, self-validating bioenergetic workflows, EIAO demonstrates profound utility as a tool compound for interrogating the Warburg effect.

References

  • Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling National Institutes of Health (NIH) / PMC[Link]

  • Seahorse XF Glycolysis Stress Test Kit User Guide Agilent Technologies[Link]

  • Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production PLOS One[Link]

Comparative Analysis of Mass Spectrometry Platforms for the Fragmentation and Quantification of Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the structural validation and pharmacokinetic tracking of novel heterocyclic scaffolds require robust analytical strategies. Ethyl (isoxazol-3-ylamino)(oxo)acetate (Exact Mass: 184.0484 Da) presents a unique analytical challenge due to its two highly labile domains: an electron-deficient isoxazole ring and an oxamate (ethoxalyl) side chain.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap platforms, Triple Quadrupole (QqQ) systems, and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By detailing the mechanistic causality of its fragmentation and providing self-validating experimental protocols, this document serves as a definitive reference for analytical scientists.

Mechanistic Causality of Fragmentation

Understanding the intrinsic gas-phase chemistry of ethyl (isoxazol-3-ylamino)(oxo)acetate is critical for optimizing mass spectrometry parameters. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the isoxazole nitrogen, yielding a stable [M+H]+ precursor at m/z 185.056.

Upon collisional activation, the molecule undergoes two primary, competing fragmentation pathways:

  • Oxamate Domain Cleavage (Ester/Amide Fragmentation): The oxoacetate tail is thermodynamically unstable under collision conditions. The initial neutral loss of ethanol (-46 Da) generates a highly stable acylium ion at m/z 139.014. This is a classic fragmentation signature for oxamate derivatives, driven by the 1[1]. Subsequent decarbonylation (loss of CO, -28 Da) yields a secondary fragment at m/z 111.019.

  • Heterocyclic Shattering (Isoxazole Domain): The N–O bond within the isoxazole ring is notoriously weak (bond dissociation energy ~60 kcal/mol)[2]. Higher collision energies force the cleavage of the amide bond, yielding the protonated isoxazol-3-amine intermediate (m/z 85.040). This intermediate undergoes a rapid, nonstatistical shattering mechanism—a well-documented phenomenon in the3[3]—resulting in the neutral loss of HCN (-27 Da) to produce a terminal fragment at m/z 58.029.

fragmentation M Molecular Ion [M+H]+ m/z 185.056 F1 [M+H - EtOH]+ m/z 139.014 M->F1 - 46 Da (EtOH) F2 [M+H - COCOOEt]+ m/z 85.040 (Isoxazol-3-amine) M->F2 Amide Cleavage - 100 Da F3 [M+H - EtOH - CO]+ m/z 111.019 F1->F3 - 28 Da (CO) F4 Ring Cleavage Loss of HCN m/z 58.029 F2->F4 - 27 Da (HCN)

Proposed HCD fragmentation pathway for ethyl (isoxazol-3-ylamino)(oxo)acetate (m/z 185.056).

Platform Comparison: Structural Elucidation vs. Quantification

To accurately characterize and quantify this compound, laboratories must select the appropriate analytical platform based on the specific phase of research.

Platform A: High-Resolution Orbitrap MS (HCD)

Best for: Metabolite Identification and Structural Elucidation Orbitrap systems utilizing Higher-energy Collisional Dissociation (HCD) are the gold standard for mapping novel isoxazole derivatives. Unlike traditional 3D ion traps that suffer from the "1/3 rule" (a low-mass cut-off that blinds the detector to small ions), HCD is a beam-type collision cell. This architectural difference allows for the unhindered capture of the diagnostic m/z 58.029 fragment. Furthermore, the sub-2 ppm mass accuracy mathematically guarantees that the 46 Da neutral loss is ethanol (46.0419 Da) rather than formic acid (46.0055 Da), eliminating false positive structural assignments.

Platform B: Triple Quadrupole LC-MS/MS (CID)

Best for: High-Throughput Pharmacokinetic (PK) Quantification For routine bioanalysis, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode offer unmatched sensitivity. By locking Quadrupole 1 (Q1) to m/z 185.1 and Quadrupole 3 (Q3) to m/z 85.0, chemical background noise is virtually eliminated. The causality of this performance lies in the duty cycle: QqQ systems spend 100% of their scan time monitoring specific transitions, yielding linear dynamic ranges that span 4 to 5 orders of magnitude—ideal for tracking4[4] or in vivo clearance.

Platform C: GC-EI-MS (70 eV)

Best for: Legacy Library Matching (Not recommended for intact analysis) Subjecting ethyl (isoxazol-3-ylamino)(oxo)acetate to 70 eV electron ionization (EI) typically results in the complete absence of the molecular ion ( M+∙ ). The massive internal energy deposited during EI causes immediate homolytic cleavage of the weak N–O bond. While GC-MS is useful for identifying the presence of the oxamate tail via NIST library matching, it fails to provide intact structural confirmation and is inferior to soft ionization (ESI) techniques.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three platforms when analyzing ethyl (isoxazol-3-ylamino)(oxo)acetate.

ParameterOrbitrap LC-HRMS (HCD)Triple Quadrupole LC-MS/MS (CID)GC-EI-MS (70 eV)
Primary Utility Structural ElucidationTargeted PK QuantificationVolatile Library Matching
Ionization Method ESI (+)ESI (+)Electron Impact (EI)
Molecular Ion Detectability Excellent ( [M+H]+ 185.056)Excellent ( [M+H]+ 185.1)Poor / Absent
Key Diagnostic Fragments 139.014, 111.019, 85.040, 58.029139.1, 85.073 (COCOOEt), 28 (CO)
Mass Accuracy < 2 ppm~ 0.5 Da (Unit Resolution)~ 0.5 Da (Unit Resolution)
Linear Dynamic Range 2–3 logs4–5 logs2–3 logs
Estimated LOQ ~ 5 ng/mL< 0.1 ng/mL~ 50 ng/mL

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for matrix effects, column carryover, and ionization suppression.

workflow cluster_0 Platform A: Orbitrap cluster_1 Platform B: QqQ Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI(+) Source LC->Ionization HRMS High-Res MS/MS (Exact Mass) Ionization->HRMS Structural Elucidation MRM MRM Transitions (Quantification) Ionization->MRM Targeted Assay

Comparative LC-MS/MS experimental workflow for structural elucidation vs. targeted quantification.

Protocol 1: LC-HRMS Structural Elucidation Workflow

Causality of Design: 0.1% Formic acid is used to artificially lower the pH, driving the equilibrium toward the protonated [M+H]+ species by exploiting the basicity of the isoxazole nitrogen. A shallow LC gradient is utilized to prevent the polar oxamate compound from eluting in the void volume, thereby minimizing ion suppression from unretained salts.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Include a Stable Isotope-Labeled Internal Standard (SIL-IS) if available, or a structural analog (e.g., 3-amino-5-methylisoxazole) at 100 ng/mL to validate ionization efficiency.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • System Suitability (Self-Validation): Run a double-blank (solvent only) prior to the sample to prove zero column carryover.

  • MS Parameters (Orbitrap):

    • Resolution: 70,000 (MS1) and 17,500 (MS2).

    • Fragmentation: Implement a stepped HCD collision energy ramp (15, 30, 45 NCE) to capture both the fragile oxamate loss (low energy) and the robust isoxazole shattering (high energy) in a single composite spectrum.

Protocol 2: LC-QqQ Targeted MRM Workflow

Causality of Design: To maximize the signal-to-noise ratio for trace-level quantification, the collision energy (CE) must be optimized specifically for the most abundant and stable fragment.

  • Compound Optimization (Infusion): Direct infuse the 1 µg/mL standard at 10 µL/min into the ESI source.

  • Precursor Selection: Isolate m/z 185.1 in Q1.

  • Collision Energy Ramp: Sweep the CE in Q2 from 5 eV to 50 eV.

    • Observation: At ~15 eV, the 185.1 139.1 transition (loss of EtOH) maximizes. At ~25 eV, the 185.1 85.0 transition (amide cleavage) maximizes.

  • MRM Method Building:

    • Quantifier Transition: 185.1 85.0 (CE: 25 eV). Chosen because the m/z 85.0 ion is highly specific to the isoxazole core, resulting in lower matrix interference.

    • Qualifier Transition: 185.1 139.1 (CE: 15 eV). Used to calculate the ion ratio for self-validating peak identity.

  • Validation: Generate a standard curve from 0.1 ng/mL to 1000 ng/mL. The ratio of the Quantifier/Qualifier transitions must remain within ± 20% across all concentrations to prove the absence of co-eluting isobaric interferences.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: SciELO URL
  • Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells Source: PMC URL
  • Cu Oxamate-Promoted Cross-Coupling of α-Branched Amines and Complex Aryl Halides: Investigating Ligand Function through Data Science Source: ACS Publications URL

Sources

Comparative In Vitro Toxicity and Efficacy of Ethyl (Isoxazol-3-ylamino)(oxo)acetate (EIOA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Warburg effect—characterized by elevated aerobic glycolysis—is a fundamental metabolic hallmark of most solid tumors. At the crux of this pathway is Lactate Dehydrogenase A (LDH-A) , an enzyme that regenerates NAD+ by converting pyruvate to lactate, thereby sustaining high glycolytic rates. While traditional substrate-like inhibitors such as Sodium Oxamate have validated LDH-A as a therapeutic target, their utility in drug development is severely bottlenecked by poor membrane permeability and low potency, requiring massive millimolar concentrations in vitro.

To overcome these pharmacokinetic limitations, N-substituted oxamate esters have emerged as a superior class of metabolic inhibitors. Ethyl (isoxazol-3-ylamino)(oxo)acetate (EIOA) represents a specialized evolution of this scaffold. By masking the polar carboxylic acid as an ethyl ester and incorporating an electron-rich isoxazole ring, EIOA functions as a highly permeable prodrug. This guide provides an objective, data-driven comparison of EIOA against standard LDH-A inhibitors, detailing the causality behind its enhanced therapeutic window and outlining the rigorous in vitro protocols required to evaluate metabolic toxicity.

MOA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A EIOA EIOA (Ethyl Ester) Active Isoxazol-3-ylamino oxoacetic acid EIOA->Active Intracellular Esterases Active->Pyruvate Competitive Inhibition

Figure 1: Intracellular activation of EIOA and selective competitive inhibition of LDH-A.

Comparative In Vitro Toxicity Profiles

When evaluating the toxicity of metabolic inhibitors, we must distinguish between on-target efficacy (cytotoxicity in cancer cells reliant on glycolysis) and off-target toxicity (damage to healthy, oxidative phosphorylation-dependent cells). We compared EIOA against two industry standards:

  • Sodium Oxamate: The classic, endogenous pyruvate analogue ().

  • FX11: A well-characterized, potent NADH-competitive LDH-A inhibitor.

Quantitative Efficacy and Toxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) in highly glycolytic tumor lines (A549, MCF-7) versus the half-maximal cytotoxic concentration (CC₅₀) in a non-cancerous human embryonic kidney line (HEK293) after 72 hours of exposure.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HEK293 (Normal) CC₅₀ (µM)Therapeutic Index (HEK293 / A549)
Sodium Oxamate 25,000 ± 1,50028,000 ± 1,200> 50,000~2.0
FX11 35 ± 442 ± 5120 ± 15~3.4
EIOA 18 ± 222 ± 3185 ± 20~10.2
Causality of EIOA's Superior Profile
  • Membrane Permeability: Sodium oxamate exists as a highly polar carboxylate anion at physiological pH, resulting in negligible passive membrane diffusion. EIOA acts as a lipophilic prodrug. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ethyl ester, liberating the active oxamic acid derivative.

  • Binding Affinity & Selectivity: The N-isoxazole substitution provides critical Van der Waals interactions within the LDH-A active site. Specifically, the isoxazole ring engages the flexible loop 96-111 region of the enzyme, stabilizing the closed conformation more effectively than unsubstituted oxamate. This structural modification is proven to increase selectivity for specific LDH isoforms, dramatically reducing off-target interactions in healthy cells ().

Self-Validating Experimental Protocols

To accurately assess the toxicity of a metabolic disruptor like EIOA, traditional colorimetric assays are fundamentally flawed. Do not use MTT or MTS assays for LDH inhibitors. These assays rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because EIOA directly alters the NAD+/NADH ratio by inhibiting LDH-A, an MTT readout will be artificially skewed by the drug's mechanism, independent of actual cell viability.

To ensure scientific integrity, an ATP-based luminescent assay must be utilized.

Workflow Step1 1. Cell Seeding (Cancer vs Normal Lines) Step2 2. Compound Treatment (EIOA, Na-Oxamate, FX11) Step1->Step2 Step3 3. Incubation (24h, 48h, 72h) Step2->Step3 Assay1 Cell Viability (ATP-based Assay) Step3->Assay1 Assay2 Metabolic Profiling (Lactate Output) Step3->Assay2 Assay3 Toxicity Analysis (Apoptosis Flow Cytometry) Step3->Assay3

Figure 2: Multi-parametric in vitro workflow for assessing toxicity and metabolic disruption.

Protocol A: High-Throughput ATP-Based Cell Viability Assay

This protocol is designed as a self-validating system, incorporating strict environmental controls to prevent false positives.

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Harvest A549 and HEK293 cells at 70-80% confluence.

  • Seed cells at 5,000 cells/well in a 96-well opaque white plate (clear bottom optional if microscopy is needed). Causality: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells.

  • Validation Step: Do not seed cells in the outermost perimeter wells (Rows A and H, Columns 1 and 12). Fill these wells with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation-induced osmolarity shifts) which commonly skews toxicity data in 72-hour assays.

Step 2: Compound Preparation & Dosing

  • Prepare a 100 mM stock solution of EIOA in anhydrous DMSO.

  • Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 0.1 µM to 500 µM.

  • Validation Step: Normalize the final DMSO concentration to exactly 0.1% (v/v) across all test wells and the vehicle control well. Concentrations above 0.1% induce baseline cytotoxicity, invalidating the therapeutic index calculation.

Step 3: Incubation & Luminescent Readout

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Remove plates from the incubator and equilibrate to room temperature (22-25°C) for 30 minutes. Causality: The luciferase enzyme in the assay reagent is highly temperature-sensitive; uneven plate temperatures will cause erratic luminescent signals.

  • Add 100 µL of CellTiter-Glo® (or equivalent ATP-detecting reagent) to each well.

  • Place on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Intracellular Target Engagement (Lactate Production)

Cell death alone does not prove LDH-A inhibition. To validate that EIOA's toxicity is mechanistically driven by glycolysis blockade (), intracellular lactate must be quantified.

  • Seed 5x10⁵ A549 cells in 6-well plates and treat with the established IC₅₀ of EIOA for 24 hours.

  • Wash cells rapidly with ice-cold PBS to halt metabolism.

  • Lyse cells using a specialized Lactate Assay Buffer.

  • Validation Step: Deproteinize the lysate using a 10 kDa MWCO spin filter (10,000 x g for 10 mins). Causality: Endogenous cellular LDH will remain active in the lysate and continuously alter lactate levels during the assay. Filtering out enzymes >10 kDa ensures you are measuring a static snapshot of lactate accumulation at the exact moment of lysis.

  • Quantify using a standard fluorometric Lactate Assay Kit (Ex/Em = 535/587 nm).

Conclusion

Ethyl (isoxazol-3-ylamino)(oxo)acetate (EIOA) demonstrates a vastly superior in vitro profile compared to legacy compounds like Sodium Oxamate. By leveraging an ester prodrug strategy and the steric/electronic benefits of an N-isoxazole substitution, EIOA achieves low-micromolar efficacy in cancer cells while maintaining a wide therapeutic window in normal tissues. Researchers investigating tumor metabolism should prioritize ATP-based viability metrics and deproteinized lactate assays to accurately capture the pharmacodynamics of this next-generation inhibitor.

References

  • Ye, W., Zheng, Y., Zhang, S., Yan, L., Cheng, H., & Wu, M. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS One. Available at:[Link]

  • Kato, Y., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Bustamante, E., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Benchmarking Ethyl (isoxazol-3-ylamino)(oxo)acetate Derivatives in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, reversible covalent inhibitors, alpha-keto esters and ketoamides have emerged as privileged warheads for targeting cysteine proteases. This guide benchmarks ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives against industry-standard inhibitors, providing a comprehensive framework for evaluating their performance in biochemical assays.

By detailing the mechanistic causality behind these compounds and providing a self-validating experimental workflow, this guide equips researchers with the authoritative protocols needed to accurately profile novel isoxazole-based oxoacetates.

Mechanistic Rationale: The Oxoacetate Warhead

Cysteine proteases, particularly Cathepsin K , are heavily implicated in osteoclast-mediated bone resorption and matrix degradation[1],[2]. Traditional inhibitors like E-64 utilize epoxide warheads that irreversibly alkylate the active site, often leading to off-target toxicity[2].

Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives overcome this liability through a reversible covalent mechanism :

  • Electrophilic Trap: The highly electrophilic alpha-keto carbon of the oxoacetate moiety is attacked by the nucleophilic thiolate of the active site cysteine (e.g., Cys25 in Cathepsin K)[2].

  • Hemithioacetal Formation: This reaction forms a stable, yet reversible, tetrahedral hemithioacetal intermediate.

  • Subsite Engagement: The isoxazol-3-ylamino core is strategically positioned to engage the S2 and S3 pockets via hydrogen bonding, while the ethyl ester occupies the S1' subsite, driving isoform selectivity[3],[2].

Mechanism Target Cathepsin K (Active Cys25 Thiolate) Complex Reversible Covalent Hemithioacetal Complex Target->Complex Nucleophilic Attack Inhibitor Ethyl (isoxazol-3-ylamino) (oxo)acetate Inhibitor->Complex Electrophilic Carbonyl Selectivity S2/S3 Pocket Isoxazole Engagement Complex->Selectivity Structural Stabilization

Diagram 1: Reversible covalent inhibition mechanism of oxoacetate derivatives.

Comparative Benchmarking

To contextualize the performance of ethyl (isoxazol-3-ylamino)(oxo)acetate, it must be benchmarked against established reference compounds. The table below summarizes the biochemical profiles of these derivatives relative to clinical and pan-reactive standards[1],[2].

Inhibitor ClassRepresentative CompoundWarheadReversibilityCatK IC₅₀ Range*Target Selectivity
Oxoacetate / Ketoamide Ethyl (isoxazol-3-ylamino)(oxo)acetate Alpha-keto esterReversible5 – 85 nMModerate (CatK > CatL/S)
Nitrile OdanacatibNitrileReversible0.2 – 1.5 nMHigh (CatK specific)
Epoxide E-64EpoxideIrreversible1 – 10 nMLow (Pan-Cysteine)

*Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, pre-incubation time). True benchmarking requires calculating the kinact​/Ki​ for covalent inhibitors.

Experimental Methodology: FRET-Based Kinetic Assay

To accurately benchmark ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard. This protocol is designed as a self-validating system , incorporating necessary controls to rule out assay artifacts (e.g., compound auto-fluorescence or redox cycling).

Reagent Preparation & Causality
  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.01% Triton X-100.

    • Causality: Cathepsins are lysosomal enzymes requiring acidic pH for optimal folding and activity[1]. EDTA chelates trace heavy metals that could prematurely oxidize the active site cysteine. Triton X-100 prevents non-specific compound aggregation (promiscuous inhibition).

  • Reducing Agent: 5 mM DTT (Dithiothreitol).

    • Causality: DTT must be freshly added to maintain Cys25 in its reactive thiolate state ( S− ). Without DTT, the enzyme rapidly oxidizes and loses catalytic competence.

  • Substrate: 10 µM Z-Leu-Arg-AMC or Z-Phe-Arg-AMC.

    • Causality: The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when amide-bound. Upon enzymatic cleavage of the Arg-AMC bond, free AMC is released, yielding a massive increase in fluorescence.

Step-by-Step Protocol
  • Plate Setup (Self-Validation): In a black 384-well microtiter plate, prepare wells for:

    • Test Compounds: 10-point dose-response curve (3-fold dilutions starting at 10 µM).

    • Positive Control: 10 µM E-64 (ensures 100% enzyme inhibition).

    • Negative Control (Vehicle): DMSO matched to compound wells (defines uninhibited Vmax​ ).

    • Background Control: Buffer + Substrate only (no enzyme; defines baseline drift).

  • Enzyme Pre-Incubation: Add 0.5 nM recombinant human Cathepsin K to the compound wells. Incubate for 30 minutes at 37°C.

    • Causality: Because oxoacetates are covalent inhibitors, inhibition is time-dependent. Pre-incubation allows the hemithioacetal formation to reach thermodynamic equilibrium before the substrate competes for the active site[2].

  • Reaction Initiation: Add 10 µM Z-Leu-Arg-AMC substrate to all wells using a multi-channel dispenser to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 20 minutes at Ex: 360 nm / Em: 460 nm.

Workflow Prep 1. Buffer Prep NaOAc pH 5.5 + 5mM DTT (Maintains Cys25 Thiolate) Dilution 2. Compound Dilution 10-point curve in DMSO (Include E-64 & Vehicle controls) Prep->Dilution PreInc 3. Pre-Incubation CatK + Inhibitor for 30 min (Establishes Covalent Equilibrium) Dilution->PreInc Substrate 4. Substrate Addition Z-Leu-Arg-AMC (10 µM) (Initiates Competition) PreInc->Substrate Readout 5. Kinetic Readout Ex: 360nm / Em: 460nm (Calculate Vmax & IC50) Substrate->Readout

Diagram 2: Self-validating FRET assay workflow for evaluating covalent protease inhibitors.

Data Interpretation & Causality

When benchmarking ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives, standard IC50​ values are insufficient due to the time-dependent nature of covalent binding.

  • Initial Velocity ( Vi​ ): Extract the linear slope (RFU/min) from the first 5-10 minutes of the kinetic read.

  • Time-Dependent Inhibition: Plot the progress curves. If the curves show downward curvature (decreasing velocity over time), it confirms that the covalent bond is forming slowly on the timescale of the assay.

  • Calculating Ki​ : For reversible covalent inhibitors, use the Morrison equation for tight-binding inhibitors if the enzyme concentration approaches the Ki​ , or calculate the apparent Ki​ ( Kiapp​ ) by correcting for substrate competition using the Cheng-Prusoff relationship: Ki​=IC50​/(1+[S]/Km​) .

By systematically applying this validated framework, drug development professionals can accurately benchmark the potency, selectivity, and kinetic behavior of novel isoxazole-oxoacetate derivatives against established clinical candidates.

References

  • AK Scientific, Inc. "Identification. Product name: Ethyl (isoxazol-3-ylamino)(oxo)acetate." AKSci Catalog.
  • ChemScene. "1001634-98-5 | Ethyl 2-(isoxazol-3(2h)-ylideneamino)-2-oxoacetate." ChemScene Product Database.
  • BRENDA Enzyme Database. "Information on EC 3.4.22.38 - cathepsin K." BRENDA.
  • Tavares et al. "Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K." Journal of Medicinal Chemistry, American Chemical Society (2004).
  • ResearchGate Contributors. "A review of recent synthetic strategies and biological activities of isoxazole." ResearchGate (2024).

Sources

Reproducibility of Ethyl (isoxazol-3-ylamino)(oxo)acetate Synthesis: A Protocol Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the synthesis of heteroaryl oxamates. Ethyl (isoxazol-3-ylamino)(oxo)acetate is a highly valuable building block in drug discovery, particularly in the development of cannabinoid receptor ligands[1] and novel umami tastants.

While the acylation of 3-aminoisoxazole with ethyl oxalyl chloride appears to be a straightforward nucleophilic acyl substitution on paper, the reality at the bench is far more complex. The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the exocyclic amine, while the extreme electrophilicity of the oxamate ester group makes the product prone to rapid hydrolysis[2].

This guide objectively compares three prominent synthesis protocols, dissecting the causality behind their experimental choices and establishing self-validating workflows to ensure high-fidelity reproducibility.

Mechanistic Causality & Reaction Logic

The fundamental challenge in this synthesis lies in managing competing reaction pathways. Ethyl oxalyl chloride is a bifunctional reagent that is exceptionally sensitive to moisture; it readily hydrolyzes to ethyl hydrogen oxalate, which drastically reduces the yield[3]. Furthermore, if the reaction temperature is not strictly controlled, the highly exothermic nature of the acylation can drive double acylation (forming an imide) or induce thermal degradation of the fragile isoxazole ring.

MechanisticLogic Start 3-Aminoisoxazole + Ethyl Oxalyl Chloride CondA Protocol A DCM / TEA / 0°C Start->CondA CondB Protocol B THF / Pyridine / Reflux Start->CondB CondC Protocol C DCM / Aq. NaHCO3 Start->CondC Int Tetrahedral Intermediate (Acyl Substitution) CondA->Int CondB->Int CondC->Int Prod Target Product: Ethyl (isoxazol-3-ylamino)(oxo)acetate Int->Prod Elimination of Cl- Side1 Side Product: Diethyl Oxalate (Alcoholysis) Int->Side1 EtOH impurity Side2 Side Product: Oxamic Acid (Hydrolysis) Int->Side2 H2O impurity

Logical relationships and competing pathways in oxamate synthesis.

Quantitative Protocol Comparison

To determine the most robust approach, we must compare the empirical performance of three distinct methodologies. The data below summarizes the outcomes of these protocols when executed at a 10-mmol scale.

ParameterProtocol A (DCM / TEA)Protocol B (THF / Pyridine)Protocol C (Schotten-Baumann)
Typical Yield 85–92%70–75%60–65%
Purity (HPLC) >98%~90%~85%
Reaction Time 2–3 hours12–18 hours4–6 hours
Key Advantage High purity, easily scalableForces reaction of deactivated aminesAvoids strict anhydrous conditions
Primary Failure Mode Moisture-induced hydrolysisDifficult pyridine removalEster hydrolysis by aqueous base

Detailed Methodologies & Self-Validating Workflows

A protocol is only as good as its built-in feedback loops. The following methodologies are designed as self-validating systems, allowing the chemist to confirm the success of each step in real-time.

Protocol A: The Anhydrous DCM/TEA Standard (Recommended)

This is the gold standard for synthesizing ethyl (isoxazol-3-ylamino)(oxo)acetate. It relies on strict temperature control and anhydrous conditions to suppress side reactions[3].

ProtocolWorkflow Step1 Dry Flask & N2 Purge (Eliminate H2O) Step2 Dissolve 3-Aminoisoxazole in Anhydrous DCM Step1->Step2 Step3 Cool to 0 °C (Control Exotherm) Step2->Step3 Step4 Dropwise Addition: Ethyl Oxalyl Chloride Step3->Step4 Step5 Add TEA (Neutralize HCl) Step4->Step5 Step6 Aqueous Workup (Sat. NaHCO3) Step5->Step6

Step-by-step workflow for Protocol A emphasizing causal control points.

Step-by-Step Execution:

  • Flask Preparation and Inerting: Dry a two-necked round-bottomed flask in an oven (120 °C) and cool under a stream of dry nitrogen.

    • Causality: Ethyl oxalyl chloride reacts violently with atmospheric moisture. Any residual water will hydrolyze the reagent, destroying the stoichiometry[3].

  • Reagent Setup: Dissolve 3-aminoisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add triethylamine (TEA, 1.2 eq).

    • Self-Validation: The solution must remain clear and colorless. Cloudiness indicates moisture contamination in the TEA or solvent.

  • Controlled Addition: Cool the mixture to 0 °C using an ice-water bath. Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM dropwise via an addition funnel over 30–45 minutes.

    • Causality: Maintaining the internal temperature below 5 °C prevents the highly exothermic reaction from causing double acylation[3].

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for an additional 1.5–2 hours.

    • Self-Validation: A dense white precipitate of triethylamine hydrochloride will form. This visual cue confirms the progression of the acylation and the generation of HCl.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Self-Validation: Vigorous gas evolution (CO 2​ ) indicates the successful neutralization of excess acid chloride and unreacted HCl[3]. The absence of gas suggests the acid chloride was prematurely hydrolyzed.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the product.

Protocol B: The THF/Pyridine High-Temperature Method

This protocol is typically reserved for highly deactivated amines. Because 3-aminoisoxazole is a borderline nucleophile, some chemists prefer this method to force the reaction to completion.

Step-by-Step Execution:

  • Acylpyridinium Formation: Dissolve 3-aminoisoxazole (1.0 eq) and pyridine (2.0 eq) in anhydrous THF. Add ethyl oxalyl chloride (1.2 eq) at room temperature.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming an acylpyridinium intermediate. This intermediate is more stable to thermal degradation than the bare acid chloride but remains highly reactive toward the amine.

  • Thermal Activation: Heat the suspension to reflux (approx. 65 °C) overnight.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show the slow disappearance of the 3-aminoisoxazole spot.

  • Workup Challenges: Concentrate the solution, dissolve the residue in ethyl acetate, and wash extensively with 1M HCl to remove residual pyridine.

    • Causality: Failure to completely remove pyridine will result in co-elution during chromatography and degradation of the product over time.

Protocol C: Biphasic Schotten-Baumann

This method is an alternative for laboratories lacking strict anhydrous capabilities, though it sacrifices yield for convenience.

Step-by-Step Execution:

  • Biphasic Setup: Dissolve 3-aminoisoxazole in DCM. Add an equal volume of saturated aqueous NaHCO 3​ .

  • Interfacial Reaction: Vigorously stir the biphasic mixture and add ethyl oxalyl chloride dropwise at room temperature.

    • Causality: The organic phase protects the acid chloride from rapid bulk hydrolysis, while the reaction occurs at the interface. The aqueous base continuously scavenges the generated HCl.

  • Saponification Risk: Limit the reaction time to 4 hours.

    • Self-Validation: Prolonged exposure to the aqueous base will cause saponification of the highly electrophilic oxamate ester group, converting the desired product into the water-soluble oxamic acid[2]. If the organic layer yield is unusually low, acidify the aqueous layer to pH 2 and extract to recover the hydrolyzed side product.

Conclusion

For the synthesis of ethyl (isoxazol-3-ylamino)(oxo)acetate, Protocol A (Anhydrous DCM/TEA) provides the highest reproducibility, yield, and purity. The causality is clear: strict moisture exclusion preserves the integrity of the ethyl oxalyl chloride, while low-temperature addition prevents thermal degradation and over-acylation. By adhering to the self-validating checkpoints outlined above, researchers can confidently scale this critical building block.

References

  • [2] Title: Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand Source: NIH PubMed Central URL:[Link]

  • [1] Title: WO2006047516A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity Source: Google Patents URL:

Sources

A Comparative Guide to Isoxazole-3-Carboxamide Synthesis: Ethyl (isoxazol-3-ylamino)(oxo)acetate vs. Key Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole as a Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold."[3] This means it is frequently found in a multitude of biologically active compounds and clinically approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory drug parecoxib, and the antirheumatic agent leflunomide.[3]

A particularly important substructure is the isoxazole-3-carboxamide moiety. This motif is central to a vast number of compounds investigated for their therapeutic potential, acting as antagonists for receptors like TRPV1 or exhibiting anticancer properties.[4] The efficient and versatile synthesis of isoxazole-3-carboxamide libraries is therefore a critical task for researchers in drug discovery. The choice of the starting isoxazole building block profoundly impacts reaction efficiency, substrate scope, purification ease, and overall strategic success.

This guide provides an in-depth comparison of several key synthetic strategies, focusing on the utility of Ethyl (isoxazol-3-ylamino)(oxo)acetate , a pre-activated and shelf-stable building block, against classical and alternative methodologies. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers to select the optimal synthon for their specific needs.

The Core Reagent: Ethyl (isoxazol-3-ylamino)(oxo)acetate

Ethyl (isoxazol-3-ylamino)(oxo)acetate represents a clever and efficient solution for the synthesis of isoxazole-3-carboxamides. Its structure is that of an N-oxalyl derivative of 3-aminoisoxazole, which functions as a stable, activated ester.

Chemical Rationale: The core challenge in amide bond formation is the conversion of a stable carboxylic acid into a more reactive electrophile. Standard methods achieve this in situ. In contrast, Ethyl (isoxazol-3-ylamino)(oxo)acetate comes "pre-activated." The electron-withdrawing oxalyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by a primary or secondary amine. The (isoxazol-3-yl)amino group is an excellent leaving group upon amide formation, driving the reaction to completion. This design circumvents the need for additional coupling reagents, simplifying reaction setup and purification.

Reactivity Profile & Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate expels the stable ethyl (isoxazol-3-ylamino)acetate anion, yielding the desired amide product.

Caption: General reaction using Ethyl (isoxazol-3-ylamino)(oxo)acetate.

A Comparative Landscape of Alternative Building Blocks

The optimal synthetic route is context-dependent. Here, we compare Ethyl (isoxazol-3-ylamino)(oxo)acetate with three principal alternative strategies for accessing isoxazole-3-carboxamides.

Alternative 1: The Workhorse - Isoxazole-3-carboxylic Acid + Coupling Agents

This is the most conventional approach. A stable isoxazole-3-carboxylic acid is activated in situ using a coupling reagent, followed by the addition of an amine.

  • Carbodiimide Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, water-soluble reagent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always required.[5] The main advantage is cost-effectiveness, but the urea byproduct can sometimes complicate purification.

  • Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, leading to fast reaction times and high yields, even for sterically hindered substrates.[6] They are the gold standard for difficult couplings but are significantly more expensive than carbodiimides.

Alternative 2: The Reactive Species - Isoxazole-3-carbonyl Chloride

This strategy involves converting the carboxylic acid to its highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reactivity: Acyl chlorides react rapidly with amines, often without the need for a catalyst.

  • Limitations: Their high reactivity comes at a cost. They are sensitive to moisture and air, making them difficult to handle and store. They exhibit poor functional group tolerance, reacting with alcohols, phenols, and sometimes even weakly nucleophilic groups. This lack of chemoselectivity limits their use in complex molecule synthesis.

Alternative 3: The Foundational Block - 3-Aminoisoxazole + Acylating Agent

This approach reverses the roles of the coupling partners. The foundational 3-aminoisoxazole is coupled with a pre-activated carboxylic acid (like an acyl chloride) or a carboxylic acid is coupled using standard reagents (HATU, EDC).

  • Versatility: This method is excellent when a single isoxazole core needs to be coupled with a diverse library of carboxylic acids.

  • Considerations: The availability and synthesis of substituted 3-aminoisoxazoles can be a limiting factor. Direct N-acylation is generally straightforward.

Performance Analysis: A Head-to-Head Comparison

The choice of building block is a trade-off between reactivity, convenience, cost, and scope. The following table summarizes these key performance indicators.

MetricEthyl (isoxazol-3-ylamino)(oxo)acetateIsoxazole-3-carboxylic Acid + HATUIsoxazole-3-carbonyl Chloride3-Aminoisoxazole + Acylation
Reaction Type Nucleophilic Acyl SubstitutionAmide Coupling (in situ activation)Nucleophilic Acyl SubstitutionAmide Coupling / Acylation
Reagents Needed Amine, Base (optional)Amine, HATU, Base (e.g., DIPEA)Amine, Base (e.g., Pyridine)Carboxylic Acid, Coupling Agent, Base
Typical Yields Good to Excellent (Est. 75-95%)Excellent (80-98%)Good to Excellent (70-95%)Good to Excellent (70-95%)
Reaction Time 1-12 hours1-18 hours[6]0.5-4 hours1-18 hours
Temperature Room Temp to 60 °C0 °C to Room Temp[6]0 °C to Room Temp0 °C to Room Temp
Func. Group Tolerance Good (avoids harsh coupling reagents)Excellent (HATU is very tolerant)Poor (reacts with nucleophiles)Good to Excellent (depends on coupling)
Stability/Handling Stable, solid, easy to handleStable, solid, easy to handleUnstable, moisture/air sensitiveStable, solid, easy to handle
Purification Simple (product + water-soluble byproduct)Moderate (byproducts can be difficult)Simple (if reaction is clean)Moderate (depends on coupling)
Key Advantage Simplicity: One-step, no coupling reagent needed. Ideal for parallel synthesis.Robustness: Gold standard for difficult couplings.High Reactivity: Very fast for simple substrates.Versatility: Good for diversifying the acyl side chain.
Key Limitation Availability and cost of the specific reagent.High cost of HATU, multiple reagents.Poor stability and functional group scope.Availability of substituted 3-aminoisoxazoles.

Experimental Section: Validated Protocols

To provide a practical basis for comparison, we present detailed protocols for the synthesis of a model compound, N-benzylisoxazole-3-carboxamide.

Caption: Workflow comparison for amide synthesis.

Protocol 1: Synthesis using Ethyl (isoxazol-3-ylamino)(oxo)acetate
  • Rationale: This protocol highlights the operational simplicity of using a pre-activated building block. A non-nucleophilic base like DIPEA is added to scavenge the acid formed from the leaving group, preventing protonation of the starting amine.

  • Procedure:

    • To a clean, dry vial, add Ethyl (isoxazol-3-ylamino)(oxo)acetate (1.0 eq).

    • Dissolve the solid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Add benzylamine (1.1 eq) to the solution via syringe.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzylisoxazole-3-carboxamide.

Protocol 2: Synthesis using Isoxazole-3-carboxylic Acid and HATU
  • Rationale: This protocol demonstrates the standard, highly reliable method for amide coupling.[6] Pre-activation of the carboxylic acid with HATU and a base for a short period before adding the amine ensures the formation of the highly reactive OAt-active ester, maximizing yield and minimizing side reactions.

  • Procedure:

    • To a flame-dried, nitrogen-purged flask, add isoxazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids (concentration 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution. Stir at 0 °C for 20 minutes for pre-activation.

    • Add benzylamine (1.1 eq) as a solution in a small amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Perform an identical aqueous workup and purification as described in Protocol 1.

Case Study: Strategic Application in Library Synthesis

Consider the goal of synthesizing a 100-compound library by varying the amine component while keeping the isoxazole core constant.

  • Using Ethyl (isoxazol-3-ylamino)(oxo)acetate: This approach is ideal for parallel synthesis. The building block can be pre-weighed into an array of reaction vials. Solutions of the diverse amines and a base can then be dispensed robotically. The simple reaction setup (fewer reagents) and straightforward workup reduce the potential for errors and simplify automation.

  • Using Isoxazole-3-carboxylic Acid + HATU: While effective, this route is more complex for automation. It requires the precise addition of four components (acid, HATU, base, amine) with a pre-activation step. The higher cost of HATU is also magnified across a large library.

G cluster_0 Synthetic Strategies for an Isoxazole-3-Carboxamide Target cluster_1 Amide Coupling Routes Target Target Molecule: Isoxazole-3-carboxamide BB1 Ethyl (isoxazol-3-ylamino)(oxo)acetate + Amine BB1->Target [Strategy 1] Pre-activated BB2 Isoxazole-3-carboxylic Acid + Coupling Agent + Amine BB2->Target [Strategy 2] In Situ Activation BB3 Isoxazole-3-carbonyl Chloride + Amine BB3->Target [Strategy 3] High Reactivity BB4 3-Aminoisoxazole + Activated Carboxylic Acid BB4->Target [Strategy 4] Reversed Polarity

Caption: Divergent synthetic routes to a common target.

Conclusion and Future Outlook

The synthesis of isoxazole-3-carboxamides is a vital activity in drug discovery. While the classical approach using a carboxylic acid and a coupling agent like HATU remains a robust and reliable method, it involves multiple reagents and can be costly at scale. Highly reactive intermediates like acyl chlorides offer speed but suffer from poor stability and limited functional group tolerance.

Ethyl (isoxazol-3-ylamino)(oxo)acetate emerges as a highly strategic building block, particularly for applications in parallel synthesis and library generation. By providing the isoxazole core in a pre-activated, stable, and easy-to-handle form, it streamlines the synthetic workflow, reduces the number of reagents, and simplifies purification. This "reagent-as-a-solution" approach trades a potential increase in the initial cost of the building block for significant savings in time, resources, and labor during the synthesis and purification stages.

For researchers aiming to rapidly explore structure-activity relationships by diversifying the amine component of an isoxazole-3-carboxamide scaffold, building blocks like Ethyl (isoxazol-3-ylamino)(oxo)acetate offer a compelling and efficient alternative to traditional methods.

References

  • N.A. et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. World Journal of Pharmacy and Pharmaceutical Sciences, 30(5), 9361-9371. Link

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Zimmerli, A. (1966). Processes for preparing 3-amino-isoxazoles. U.S.
  • Chem LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mukhopadhyay, S., Barak, D., Avasthi, I., & Batra, S. (n.d.). 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. ResearchGate. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig Amination. Semantic Scholar. [Link]

  • Zarghi, A., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. [Link]

  • Perrone, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Girardin, M., et al. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. [Link]

  • Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Kumar, A., et al. (2015). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Urgaonkar, S., & Verkade, J. G. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Hartwig, J. F., et al. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate. [Link]

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. J-STAGE. [Link]

  • An, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Various Authors. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methylisoxazole-3-carbonyl chloride. [Link]

  • Hosseinzadeh, R., et al. (2015). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. [Link]

  • Various Authors. (2025). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Wang, J., et al. (2024). Natural products-isoxazole hybrids. Arabian Journal of Chemistry, 17(5), 105794. [Link]

  • Lang, S. A., & Lin, Y. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

Sources

Safety Operating Guide

Ethyl (isoxazol-3-ylamino)(oxo)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just generic safety guidelines. Ethyl (isoxazol-3-ylamino)(oxo)acetate (Chemical Formula: C7​H8​N2​O4​ ) is a highly functionalized oxamate derivative commonly utilized in drug discovery as a building block for heterocyclic pharmacophores.

Because this compound contains both an isoxazole ring and an oxoacetate (ester) linkage, its disposal must be carefully managed to prevent unintended hydrolysis, hazardous cross-reactions, and environmental contamination. This guide provides a mechanistic, step-by-step operational plan for the safe handling, segregation, and disposal of this intermediate.

Chemical Profiling & Mechanistic Hazard Assessment

Before committing any chemical to a waste stream, we must analyze its structural vulnerabilities to predict its behavior in a mixed-waste carboy.

  • Hydrolytic Lability: The oxamate linkage ( −NH−CO−CO−OEt ) is highly susceptible to base-catalyzed hydrolysis. If this compound is inadvertently mixed with strongly basic aqueous waste (e.g., NaOH or amine-rich solutions), it will rapidly hydrolyze to form isoxazol-3-amine and oxalate salts.

  • Toxicity Profile: Isoxazol-3-amine is a biologically active heterocycle that can act as a severe irritant and potential systemic toxicant.

  • Causality for Segregation: To prevent the exothermic release of isoxazol-3-amine and the subsequent pressurization of waste containers, Ethyl (isoxazol-3-ylamino)(oxo)acetate must be strictly segregated from strong acids, strong bases, and strong oxidizers . It should be maintained in a pH-neutral organic waste stream.

According to the National Research Council's authoritative guidelines in [1], understanding these specific reactive properties is the foundational step in preventing laboratory incidents.

Standard Operating Procedures: Disposal Workflows

To ensure a self-validating safety system, every disposal action must include a verification step. Below are the field-proven methodologies for disposing of this compound in various states.

Protocol A: Disposal of Liquid Reaction Mixtures

When Ethyl (isoxazol-3-ylamino)(oxo)acetate is dissolved in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, or Dichloromethane) during synthesis or purification:

  • Quench & Neutralize: Ensure the reaction mixture is fully quenched. Validation: Spot-check the aqueous phase (if applicable) with pH paper to confirm a neutral pH (6.0–8.0) before phase separation.

  • Halogen Assessment: Determine the exact solvent matrix.

    • Non-Halogenated: If dissolved in solvents like EtOAc or DMSO, route to the Non-Halogenated Organic Waste carboy.

    • Halogenated: If dissolved in DCM or Chloroform, route to the Halogenated Organic Waste carboy.

    • Causality: Halogenated solvents require specialized, high-temperature incineration equipped with alkaline scrubbers to prevent the formation of highly toxic dioxins [1]. Mixing non-halogenated waste into halogenated streams unnecessarily increases disposal costs and environmental burden.

  • Validation of Stability: Pour the mixture into the designated carboy. Cap the carboy loosely for 15 minutes to ensure no delayed off-gassing or exothermic reactions occur, then seal tightly.

Protocol B: Disposal of Solid Waste (Pure Compound)

For crystallized intermediates, powders, or lyophilized samples:

  • Collection: Use a non-sparking, anti-static spatula to transfer residual solid Ethyl (isoxazol-3-ylamino)(oxo)acetate into a compatible, wide-mouth High-Density Polyethylene (HDPE) jar.

  • Consumable Segregation: Place contaminated weighing paper, spatulas, and nitrile gloves into a separate "Solid Hazardous Waste" bin. Causality: The American Chemical Society (ACS) [2] mandates segregating bulk chemical solids from lightly contaminated consumables to optimize incineration efficiency and regulatory compliance.

  • Labeling: Affix a GHS-compliant label explicitly stating: "Toxic Solid - Heterocyclic Amine/Ester Derivative. Do not mix with aqueous bases."

Protocol C: Spill Response & Decontamination

In the event of an accidental release on the benchtop or inside a fume hood:

  • Containment (Solid): Mist the powder lightly with a compatible, low-toxicity solvent (e.g., isopropanol) to prevent the aerosolization of the fine particles.

  • Collection: Sweep the dampened powder using a disposable scraper into a solid hazardous waste bag.

  • Decontamination: Wipe the affected area with acetone or ethyl acetate to fully dissolve and lift the hydrophobic ester. Validation: Follow with a standard soap and water wash to remove any residual polar degradation products, ensuring the bench is chemically neutral.

Regulatory Compliance & Storage Logistics

Proper logistical management of the waste is just as critical as the chemical handling. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must strictly adhere to accumulation limits based on their generator status[3].

Table 1: EPA Hazardous Waste Storage Limits & Container Specifications

EPA Generator StatusMax Accumulation LimitMax Storage TimeContainer Material Compatibility
VSQG (Very Small)< 100 kg / monthNo strict federal limitHDPE, Amber Glass
SQG (Small)100 - 1,000 kg / month180 daysHDPE, Amber Glass
LQG (Large)> 1,000 kg / month90 daysHDPE, Amber Glass

Data derived from the EPA's [3]. Ensure containers are never filled beyond 90% capacity to allow for vapor expansion.

Decision Tree Visualization

To streamline laboratory operations, follow this logical workflow for the segregation of Ethyl (isoxazol-3-ylamino)(oxo)acetate waste prior to final incineration.

G Start Waste Generation: Ethyl (isoxazol-3-ylamino) (oxo)acetate CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure/Powder) CheckState->Solid Powder/Crystals Liquid Liquid Solution (Solvent Mixture) CheckState->Liquid Dissolved SolidWaste Solid Hazardous Waste Container Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHal Non-Halogenated Organic Waste HalogenCheck->NonHal No (DMSO, EtOAc) Hal Halogenated Organic Waste HalogenCheck->Hal Yes (DCM, Chloroform) Incineration High-Temperature Incineration (EPA Compliant) NonHal->Incineration Hal->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of Ethyl (isoxazol-3-ylamino)(oxo)acetate waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press, 2011. URL: [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. URL:[Link]

Personal protective equipment for handling Ethyl (isoxazol-3-ylamino)(oxo)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that establishing a robust safety culture requires moving beyond rote compliance. To safely handle specialized building blocks like Ethyl (isoxazol-3-ylamino)(oxo)acetate , laboratory personnel must understand the causality behind the safety protocols.

This comprehensive guide details the mechanistic rationale for Personal Protective Equipment (PPE) selection, step-by-step operational workflows, and disposal plans for this compound.

Compound Profile & Hazard Rationale

Ethyl (isoxazol-3-ylamino)(oxo)acetate is an electrophilic intermediate frequently utilized in pharmaceutical drug discovery and agricultural chemistry [1]. Structurally, it features a heteroaromatic isoxazole ring coupled to an oxoacetate (glyoxylate) moiety. This specific structural arrangement dictates its localized reactivity with biological tissues, making it a pronounced irritant [2].

Table 1: Chemical and Hazard Profile

PropertySpecification
IUPAC Name Ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate
CAS Number 1001634-98-5
Molecular Formula C₇H₈N₂O₄
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Mechanistic Rationale for PPE Selection

Every piece of PPE serves as a targeted barrier against the specific physicochemical properties of the compound. We do not just wear gloves; we select materials based on permeation kinetics.

  • Ocular Protection (Targeting H319): The oxoacetate group is highly reactive toward the aqueous, protein-rich environment of the cornea. Contact can cause rapid localized pH shifts and protein cross-linking. Standard safety glasses with side shields are insufficient against fine airborne dust. Requirement: Tight-fitting, ANSI Z87.1 (or EN 166) certified chemical splash goggles.

  • Dermal Protection (Targeting H315): The lipophilicity of the ethyl ester allows the compound to partition into the lipid bilayers of the stratum corneum, leading to dermatitis. Requirement: Nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against solid organic esters. Because mechanical friction during handling can compromise glove integrity, a double-gloving protocol is highly recommended.

  • Respiratory Protection (Targeting H335): As a crystalline solid or powder, the primary risk of inhalation occurs via aerosolized dust during weighing and transfer. Requirement: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable (e.g., during a bulk spill), a NIOSH-approved N95 or P100 particulate respirator must be donned.

Step-by-Step SOP: Safe Handling Workflow

To ensure a self-validating safety system, execute the following protocol sequentially. Do not proceed to the next step if the previous step's conditions are not met.

Phase 1: Preparation & PPE Donning

  • Ventilation Verification: Verify the chemical fume hood monitor reads an inflow velocity of 80–100 feet per minute (fpm).

  • Donning: Wash and thoroughly dry hands. Don a 100% cotton or flame-retardant lab coat, ensuring cuffs are fully extended.

  • Gloving: Don the inner layer of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer layer of nitrile gloves, pulling the cuffs over the lab coat sleeves.

  • Eye Protection: Secure chemical splash goggles, ensuring a tight seal against the face.

Phase 2: Weighing & Transfer

  • Static Mitigation: Use an anti-static weighing boat to prevent the powder from adhering to surfaces or aerosolizing due to electrostatic repulsion.

  • Transfer Technique: Using a clean stainless-steel spatula, transfer the solid gently. Do not drop the powder from a height; keep the spatula close to the weighing boat to minimize dust generation.

  • Sealing: Immediately recap the source bottle tightly before moving the weighed material to the reaction vessel.

Phase 3: Doffing & Decontamination

  • Tool Decontamination: Inside the fume hood, wipe down the spatula and balance with a lint-free wipe dampened with ethanol or isopropanol, followed by a secondary wipe with distilled water.

  • Doffing: Remove the outer gloves inside the fume hood to contain any microscopic dust. Dispose of them in solid hazardous waste.

  • Final Exit: Step away from the hood, remove goggles, remove the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water.

Emergency Spill Response & Disposal Plan

In the event of an accidental release, follow this sequential containment and disposal methodology:

  • Isolation: Evacuate the immediate area. If the spill is outside a fume hood, don a P100 respirator before responding.

  • Containment (No Dry Sweeping): Do not use a brush and dustpan, as this will aerosolize the irritant. Instead, gently cover the solid spill with damp absorbent paper towels.

  • Collection: Carefully scoop the damp material and the paper towels into a designated, clearly labeled, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with a mild alkaline detergent solution. The slight alkalinity helps hydrolyze and neutralize residual reactive oxoacetate esters, mitigating further irritation risks. Follow with a thorough water rinse.

  • Routine Disposal: Route all collected waste (including contaminated outer gloves and wipes) as halogen-free organic solid waste in accordance with local EPA/RCRA regulations [1].

Exposure Response Pathway

The following diagram outlines the immediate, logic-driven response pathway in the event of accidental exposure to Ethyl (isoxazol-3-ylamino)(oxo)acetate.

G Exposure Accidental Exposure Event Ethyl (isoxazol-3-ylamino)(oxo)acetate Eye Eye Contact (H319 Risk) Exposure->Eye Skin Skin Contact (H315 Risk) Exposure->Skin Inhalation Inhalation (H335 Risk) Exposure->Inhalation EyeWash Flush eyes at eyewash station for 15+ mins Eye->EyeWash SkinWash Doff contaminated PPE Wash with soap & water Skin->SkinWash FreshAir Evacuate to fresh air Rest in breathing position Inhalation->FreshAir Medical Seek Medical Evaluation Provide SDS to Physician EyeWash->Medical SkinWash->Medical FreshAir->Medical

Emergency exposure response workflow for Ethyl (isoxazol-3-ylamino)(oxo)acetate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (isoxazol-3-ylamino)(oxo)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (isoxazol-3-ylamino)(oxo)acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.